(Rac)-Valsartan-d9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m0/s1/i1D3,4D2,5D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWBQPMHZXGDFX-KDDXQTGLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648813 | |
| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089736-73-1 | |
| Record name | N-(1-Oxopentyl-2,2,3,3,4,4,5,5,5-d9)-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1089736-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(~2~H_9_)Pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30648813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Rac)-Valsartan-d9: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of (Rac)-Valsartan-d9, a deuterated isotopologue of the angiotensin II receptor blocker, Valsartan. This document details a plausible synthetic route, experimental protocols, and the analytical techniques used to verify the structure, purity, and isotopic enrichment of the final compound. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for the accurate quantification of Valsartan in biological matrices.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process that culminates in the acylation of a key intermediate with a deuterated acylating agent. The general strategy is to first construct the core biphenyl tetrazole moiety linked to a racemic valine derivative, followed by the introduction of the deuterated pentanoyl group.
Synthetic Pathway Overview
The synthesis can be logically divided into two main stages: the preparation of the deuterated acylating agent, pentanoyl-d9 chloride, and the synthesis of the valsartan precursor followed by the final acylation. A common route for the valsartan backbone involves a Negishi or Suzuki-Miyaura coupling reaction.[2][3] Here, we present a convergent synthesis strategy.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Pentanoyl-d9 Chloride
This protocol is based on the general synthesis of acyl chlorides from carboxylic acids.
-
Materials: Pentanoic-d9 acid, Thionyl chloride (SOCl₂), Dimethylformamide (DMF) (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pentanoic-d9 acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature.
-
Add a catalytic amount of DMF.
-
Heat the reaction mixture to 50-70°C and maintain until the cessation of gas evolution (HCl and SO₂).
-
The excess thionyl chloride is removed by distillation.
-
The resulting Pentanoyl-d9 chloride is purified by vacuum distillation.
-
Step 2: Synthesis of (Rac)-N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)valine Methyl Ester (Valsartan Precursor)
This is a multi-step process that involves the N-alkylation of (Rac)-Valine methyl ester with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, followed by the conversion of the nitrile group to a tetrazole ring.
-
Materials: (Rac)-Valine methyl ester hydrochloride, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile, Sodium azide (NaN₃), Triethylamine (Et₃N) or another suitable base, Zinc chloride (ZnCl₂) or another Lewis acid catalyst, appropriate solvents (e.g., Dichloromethane (DCM), Toluene).
-
Procedure (Simplified):
-
N-Alkylation: (Rac)-Valine methyl ester hydrochloride is reacted with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile in the presence of a base to yield (Rac)-methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate.
-
Tetrazole Formation: The resulting biphenylnitrile intermediate is then reacted with sodium azide and a Lewis acid catalyst (e.g., ZnCl₂) in a suitable solvent like toluene at elevated temperatures to form the tetrazole ring.[4]
-
The product is then worked up and purified, typically by chromatography, to yield the valsartan precursor methyl ester.
-
Step 3: Synthesis of this compound Methyl Ester
-
Materials: Valsartan precursor methyl ester from Step 2, Pentanoyl-d9 chloride from Step 1, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., Dichloromethane).
-
Procedure:
-
Dissolve the valsartan precursor methyl ester (1.0 eq) in the aprotic solvent.
-
Add the non-nucleophilic base (1.1 eq).
-
Cool the mixture to 0°C.
-
Slowly add Pentanoyl-d9 chloride (1.05 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude this compound methyl ester.
-
Step 4: Hydrolysis to this compound
-
Materials: this compound methyl ester, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Methanol (MeOH), Tetrahydrofuran (THF), Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the crude this compound methyl ester in a mixture of THF and MeOH.
-
Add an aqueous solution of NaOH (e.g., 1 M) and stir the mixture at room temperature for several hours to overnight.[5]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Acidify the remaining aqueous solution with HCl (e.g., 1 M) to a pH of approximately 3-4, resulting in the precipitation of the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterization of this compound
A suite of analytical techniques is employed to confirm the identity, purity, and isotopic labeling of the synthesized this compound.
Analytical Workflow
Caption: Workflow for the analytical characterization of this compound.
Quantitative Data
Table 1: General Properties and Isotopic Purity
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₂₀D₉N₅O₃ | [6][7] |
| Molecular Weight | 444.57 g/mol | [6] |
| Isotopic Purity (D9) | ~32% | [8] |
| Isotopic Purity (D8) | ~41% | [8] |
| Isotopic Purity (D7) | ~27% | [8] |
| Chemical Purity (HPLC) | >98% | [9] |
Table 2: Mass Spectrometry Data
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Valsartan | ESI+ | 436.2 | 235.2 | [10] |
| This compound | ESI+ | 445.2 | 235.2 | [10] |
Table 3: Predicted ¹H-NMR Data (in CDCl₃)
The ¹H-NMR spectrum of this compound is expected to be identical to that of non-deuterated Valsartan, with the notable exception of the signals corresponding to the pentanoyl group, which should be absent or significantly diminished.[11] The following table is based on the known spectrum of Valsartan, with the pentanoyl signals removed.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.1-7.8 | m | Aromatic protons |
| ~4.95 | m | CH-N (Valine) |
| ~4.3-4.8 | m | CH₂-N |
| ~2.2 | m | CH-(CH₃)₂ (Valine) |
| ~0.9-1.0 | m | CH-(CH₃)₂ (Valine) |
Note: The spectrum of Valsartan can be complex due to the presence of rotamers around the amide bond, leading to broadened or multiple signals for some protons.
Experimental Methodologies for Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used to determine the chemical purity of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent (e.g., acetonitrile). A typical mobile phase could be a 50:50 (v/v) mixture of water:acetonitrile with 0.1% glacial acetic acid.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 273 nm.[12]
-
Expected Outcome: A single major peak corresponding to this compound, with the purity calculated from the peak area percentage. The retention time for valsartan is reported to be around 4.6 minutes under these conditions.[12]
Mass Spectrometry (MS)
Mass spectrometry, particularly LC-MS/MS, is used to confirm the molecular weight and isotopic incorporation, and is the primary technique for its use as an internal standard.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[10]
-
Expected Outcome: The mass spectrum should show a molecular ion [M+H]⁺ at m/z 445.3, confirming the incorporation of nine deuterium atoms (a mass shift of +9 compared to the non-deuterated valsartan at m/z 436.2).[10][11] The fragmentation pattern in MS/MS should show the characteristic product ion at m/z 235.2.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR spectroscopy is a powerful tool for confirming the structure and the location of deuteration.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expected Outcome: The ¹H-NMR spectrum will show signals corresponding to the aromatic, benzylic, and valine protons of the valsartan molecule. Crucially, the signals typically found in the δ 0.8-2.5 ppm range corresponding to the protons of the pentanoyl side chain will be absent, confirming successful deuteration at this position.[11] The integration of the remaining signals should be consistent with the number of protons in the non-deuterated parts of the molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pharmacyjournal.net [pharmacyjournal.net]
- 6. Pentanoic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-572-5 [isotope.com]
- 7. Pentanoyl chloride - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC Analysis of Valsartan | SIELC Technologies [sielc.com]
- 12. sphinxsai.com [sphinxsai.com]
(Rac)-Valsartan-d9: A Technical Guide for Researchers
(Rac)-Valsartan-d9 , a deuterium-labeled analog of the angiotensin II receptor blocker Valsartan, serves as a critical tool in pharmaceutical research and development. Its primary application lies in its use as an internal standard for the highly accurate and precise quantification of Valsartan in complex biological matrices. This technical guide provides an in-depth overview of the utilization of this compound in research, focusing on its role in analytical method validation, pharmacokinetic studies, and metabolic investigations.
Core Application: Internal Standard in Bioanalytical Methods
The most prevalent use of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Due to its structural similarity and identical physicochemical properties to unlabeled Valsartan, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass, owing to the nine deuterium atoms, allows for its distinct detection from the analyte of interest. This ensures reliable quantification by correcting for variations in sample preparation, injection volume, and instrument response.
Quantitative Data for LC-MS/MS Methods
The following tables summarize typical experimental parameters for the quantification of Valsartan using this compound as an internal standard in human plasma.
Table 1: Sample Preparation Techniques
| Method | Description | Key Steps |
| Protein Precipitation | A simple and rapid method for removing proteins from plasma samples.[4] | 1. Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample containing the analyte and internal standard. 2. Vortex to mix and denature proteins. 3. Centrifuge to pellet the precipitated proteins. 4. Analyze the supernatant. |
| Solid-Phase Extraction (SPE) | A more selective method that provides cleaner extracts compared to protein precipitation.[5][6] | 1. Condition the SPE cartridge with an appropriate solvent. 2. Load the pre-treated plasma sample onto the cartridge. 3. Wash the cartridge to remove interfering substances. 4. Elute the analyte and internal standard with a suitable solvent. |
| Liquid-Liquid Extraction (LLE) | A technique that separates compounds based on their differential solubilities in two immiscible liquid phases.[7] | 1. Add an immiscible organic solvent to the plasma sample. 2. Vortex to facilitate the transfer of the analyte and internal standard to the organic phase. 3. Separate the organic layer. 4. Evaporate the solvent and reconstitute the residue for analysis. |
Table 2: Chromatographic and Mass Spectrometric Parameters
| Parameter | Typical Conditions |
| Chromatographic Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol).[5][8] |
| Flow Rate | 0.2 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), either positive or negative mode.[7] |
| MRM Transitions (m/z) | Valsartan: 436.2 → 291.2 (Positive), 434.2 → 179.1 (Negative)[7] This compound: 445.2 → 291.2 (Positive), 443.2 → 179.1 (Negative)[7] |
| Collision Energy (eV) | Optimized for each transition, typically in the range of 10-40 eV. |
Experimental Protocols
Protocol 1: Quantification of Valsartan in Human Plasma using LC-MS/MS
This protocol describes a typical workflow for the quantitative analysis of Valsartan in human plasma samples for a pharmacokinetic or bioequivalence study.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (as internal standard).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detect Valsartan and this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of Valsartan to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Valsartan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Role in Pharmacokinetic and Bioequivalence Studies
This compound is indispensable in clinical research, particularly in pharmacokinetic (PK) and bioequivalence (BE) studies.[8] These studies are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug and for comparing the bioavailability of a generic drug product to its brand-name counterpart. The use of a stable isotope-labeled internal standard like this compound ensures the accuracy and reliability of the concentration-time data, which is fundamental for the calculation of key pharmacokinetic parameters.[9][10][11]
Table 3: Key Pharmacokinetic Parameters of Valsartan
| Parameter | Description | Typical Value (for an 80 mg oral dose) |
| Cmax | Maximum plasma concentration | ~1.64 - 3.46 mg/L[12] |
| Tmax | Time to reach Cmax | ~2 - 4 hours[12] |
| AUC | Area under the plasma concentration-time curve | Varies depending on the study |
| t1/2 | Elimination half-life | ~6 - 9 hours[12] |
Application in Metabolism Studies
While the primary role of this compound is as an internal standard, the principles of isotopic labeling are also fundamental to drug metabolism research.[3] The main metabolic pathway of Valsartan is the hydroxylation of the valeryl side chain to form valeryl-4-hydroxy valsartan, a reaction catalyzed by the cytochrome P450 enzyme CYP2C9.[13][14]
By using a stable isotope-labeled compound, researchers can accurately quantify both the parent drug and its metabolites in various biological samples (e.g., plasma, urine, feces). This allows for the elucidation of metabolic pathways and the calculation of metabolic ratios.
Visualizations
References
- 1. (2S)-3-methyl-2-(2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid | 1089736-73-1 | Benchchem [benchchem.com]
- 2. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a method for quantitative determination of valsartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics and pharmacodynamics of valsartan in the post-myocardial infarction population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzymatic activity on valsartan of 38 CYP2C9 variants from the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Valsartan vs. Non-Deuterated Valsartan: A Technical Guide to a Potential Pharmacokinetic Enhancement
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valsartan, an angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic for hypertension and heart failure. Its clinical efficacy is well-established; however, like all xenobiotics, its pharmacokinetic profile is subject to metabolic processes that can influence its therapeutic window and side-effect profile. This technical guide explores the potential advantages of deuterated valsartan over its non-deuterated counterpart. By leveraging the kinetic isotope effect (KIE), the strategic replacement of hydrogen with deuterium at metabolically active sites can predictably slow down the rate of metabolism. This guide will delve into the metabolic pathways of valsartan, the scientific principles of deuteration, and the theoretical improvements in the pharmacokinetic profile of a deuterated valsartan analogue. While direct comparative clinical data between deuterated and non-deuterated valsartan is not publicly available, this document synthesizes the existing knowledge of valsartan's metabolism and the established principles of drug deuteration to provide a comprehensive overview for research and development professionals.
Introduction to Valsartan and the Rationale for Deuteration
Valsartan exerts its therapeutic effect by selectively blocking the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] While effective, the metabolism of valsartan, although minimal, presents an opportunity for optimization through deuteration. Deuterium, a stable isotope of hydrogen, forms a stronger covalent bond with carbon.[2] This increased bond strength can slow the rate of metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step, a phenomenon known as the deuterium kinetic isotope effect (KIE).[3][4] By reducing the rate of metabolism, deuteration can potentially lead to an improved pharmacokinetic profile, including increased half-life, enhanced bioavailability, and a more consistent therapeutic effect.[][6]
Metabolism of Non-Deuterated Valsartan
The metabolism of valsartan is limited, with approximately 20% of the dose being metabolized. The primary metabolic pathway is the hydroxylation of the valeryl side chain to form the 4-hydroxyvalsartan metabolite.[7][8] This reaction is exclusively catalyzed by the cytochrome P450 enzyme CYP2C9.[7][8] Although 4-hydroxyvalsartan is pharmacologically inactive as an angiotensin II receptor blocker, it has been shown to possess off-target activity, such as potent inhibition of platelet aggregation.[1]
Experimental Protocol: In Vitro Metabolism of Valsartan
The identification of CYP2C9 as the primary enzyme responsible for valsartan's metabolism was determined through in vitro studies using human liver microsomes and recombinant CYP enzymes. A typical experimental protocol is as follows:
-
Incubation: Valsartan is incubated with human liver microsomes or specific recombinant CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) in the presence of a NADPH-generating system at 37°C.
-
Inhibition Studies: To confirm the role of a specific CYP enzyme, incubations are performed in the presence of known selective inhibitors for different CYP isoforms. For example, diclofenac is a selective inhibitor of CYP2C9.
-
Metabolite Identification and Quantification: Following incubation, the reaction is stopped, and the mixture is analyzed using high-performance liquid chromatography-mass spectrometry (HPLC-MS) to identify and quantify the formation of 4-hydroxyvalsartan.
-
Kinetic Analysis: To determine the enzyme kinetics, varying concentrations of valsartan are incubated with the enzyme source, and the rate of metabolite formation is measured. This allows for the calculation of kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity).
Based on such studies, it was concluded that CYP2C9 is the sole enzyme responsible for the 4-hydroxylation of valsartan in human liver microsomes.[7][8]
The Deuterium Kinetic Isotope Effect (KIE) in Drug Metabolism
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of enzymatic oxidation can significantly slow down the reaction rate. This is because the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond dissociation energy than a carbon-hydrogen (C-H) bond, making it more difficult to break.
For a metabolic reaction to be susceptible to a significant KIE, the cleavage of the C-H bond must be the rate-determining step of the reaction. Many cytochrome P450-mediated reactions, including hydroxylation, have been shown to exhibit a significant KIE upon deuteration.[2][4]
Deuterated Valsartan: A Theoretical Enhancement
Given that the primary metabolic pathway of valsartan is CYP2C9-mediated hydroxylation of the valeryl side chain, this position is a prime target for deuteration. By replacing the hydrogen atoms at the 4-position of the valeryl group with deuterium, it is hypothesized that the rate of formation of 4-hydroxyvalsartan would be significantly reduced.
Hypothesized Pharmacokinetic Improvements of Deuterated Valsartan
Slowing the metabolism of valsartan through deuteration is expected to result in several potential pharmacokinetic advantages:
-
Increased Half-Life (t½): A reduced rate of metabolic clearance would lead to a longer elimination half-life.
-
Increased Area Under the Curve (AUC): Slower metabolism would result in a greater overall drug exposure.
-
Reduced Peak-to-Trough Fluctuation: A longer half-life could lead to more stable plasma concentrations over the dosing interval.
-
Potentially Lower Dosing Frequency: A more sustained therapeutic effect could allow for less frequent administration.
-
Reduced Formation of the 4-hydroxyvalsartan Metabolite: This could potentially alter the overall pharmacological profile, including the off-target effects of the metabolite.[1]
Data Presentation: Comparative Pharmacokinetics
While no direct comparative data exists, the following tables summarize the known pharmacokinetic parameters of non-deuterated valsartan and the theoretical, anticipated changes for deuterated valsartan based on the principles of the KIE.
Table 1: Pharmacokinetic Parameters of Non-Deuterated Valsartan
| Parameter | Value | Reference(s) |
| Bioavailability | ~23-39% | [9] |
| Time to Peak (Tmax) | 2-4 hours | [10] |
| Elimination Half-life (t½) | ~6-9 hours | [9][10] |
| Metabolism | ~20% of dose | [11] |
| Primary Metabolite | 4-hydroxyvalsartan | [7][8] |
| Metabolizing Enzyme | CYP2C9 | [7][8] |
| Excretion | Primarily fecal (biliary) | [11] |
Table 2: Theoretical Pharmacokinetic Profile of Deuterated Valsartan (Hypothetical)
| Parameter | Anticipated Change | Rationale |
| Bioavailability | Potentially Increased | Reduced first-pass metabolism. |
| Time to Peak (Tmax) | Likely Unchanged | Absorption is not expected to be significantly affected. |
| Elimination Half-life (t½) | Increased | Slower metabolic clearance due to the KIE. |
| Metabolism | Reduced (<20% of dose) | Slower rate of CYP2C9-mediated hydroxylation. |
| Primary Metabolite | Reduced formation | Deuteration at the site of metabolism. |
| Metabolizing Enzyme | CYP2C9 | The metabolic pathway remains the same, but the rate is altered. |
| Excretion | Increased proportion of unchanged drug | A smaller fraction of the drug is metabolized. |
Visualizing the Concepts: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Synthesis of Deuterated Valsartan
The synthesis of deuterated valsartan would follow similar synthetic routes to non-deuterated valsartan, with the key difference being the use of deuterated starting materials or reagents at the appropriate step to introduce deuterium into the valeryl side chain. For example, a deuterated valeryl chloride could be used in the acylation step of the synthesis.[12][13][14] A commercially available deuterated analog is Valsartan D9, where nine hydrogen atoms on the N-pentanoyl side chain have been replaced with deuterium.[15]
Experimental Protocol: General Synthesis of Valsartan
A common synthetic approach for valsartan involves the following key steps:
-
N-acylation: L-valine methyl ester is acylated with valeryl chloride to form methyl N-pentanoyl-L-valinate.
-
Alkylation: The resulting compound is alkylated with a protected biphenylmethyl bromide derivative.
-
Tetrazole Formation: The tetrazole ring is formed, often using an organotin azide reagent followed by deprotection.
-
Saponification: The methyl ester is hydrolyzed to the carboxylic acid to yield valsartan.
To synthesize deuterated valsartan, a deuterated valeryl chloride would be used in the first step.
Conclusion and Future Directions
The application of deuterium substitution to valsartan presents a compelling, albeit theoretical at this stage, opportunity to enhance its pharmacokinetic properties. By targeting the known site of metabolism on the valeryl side chain, deuteration is expected to slow down CYP2C9-mediated hydroxylation, leading to a longer half-life and increased drug exposure. This could translate into a more favorable dosing regimen and potentially a more consistent therapeutic effect.
It is important to reiterate that this guide is based on established scientific principles and the known metabolic profile of valsartan, in the absence of direct comparative clinical or preclinical data. Further in vitro and in vivo studies are necessary to quantify the magnitude of the kinetic isotope effect on valsartan metabolism and to fully characterize the pharmacokinetic and pharmacodynamic profile of deuterated valsartan. Such studies would be crucial to validate the theoretical advantages outlined in this document and to determine the clinical viability of deuterated valsartan as a next-generation ARB.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Valsartan synthesis - chemicalbook [chemicalbook.com]
- 13. A short and efficient synthesis of valsartan via a Negishi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. (2S)-3-methyl-2-(2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid | 1089736-73-1 | Benchchem [benchchem.com]
Isotopic Labeling of Valsartan for Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of valsartan for use in metabolic studies. It covers the primary metabolic pathways, detailed experimental protocols for in vivo and in vitro studies, and methods for the synthesis of isotopically labeled valsartan.
Introduction to Valsartan Metabolism
Valsartan, an angiotensin II receptor blocker, is primarily eliminated unchanged, with metabolism accounting for a minor portion of its clearance. Approximately 20% of an administered dose is recovered as metabolites. The principal metabolic pathway is the oxidation of the valeryl side chain, mediated by the cytochrome P450 enzyme CYP2C9, to form valeryl-4-hydroxy valsartan, an inactive metabolite.[1][2] Additionally, glucuronide conjugates of valsartan have been identified in vitro.[3] Understanding these pathways is crucial for designing and interpreting metabolic studies.
Quantitative Analysis of Valsartan Metabolism and Pharmacokinetics
Isotopically labeled compounds are essential for accurate quantification in absorption, distribution, metabolism, and excretion (ADME) studies. The use of ¹⁴C-labeled valsartan has enabled detailed mass balance and pharmacokinetic analyses in humans.
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters of valsartan and total radioactivity following a single oral 80 mg dose of [¹⁴C]-valsartan in healthy male volunteers.[4]
| Parameter | Valsartan | Total Radioactivity |
| Cmax (ng-eq/mL) | 2315 ± 939 | 2481 ± 918 |
| Tmax (h) | 1.1 ± 0.2 | 1.1 ± 0.2 |
| AUC₀-∞ (ng-eq·h/mL) | 10779 ± 2964 | 14811 ± 3450 |
| Terminal Half-life (h) | 6.0 ± 1.0 | 81.0 ± 33.0 |
Excretion and Mass Balance
The primary route of excretion for valsartan and its metabolites is through the feces. The following table details the recovery of radioactivity after a single oral dose of [¹⁴C]-valsartan.[4]
| Excretion Route | Mean % of Administered Dose |
| Urine | 13.3 ± 3.7 |
| Feces | 85.5 ± 4.5 |
| Total Recovery | 98.8 ± 1.1 |
Metabolite Profile
Valsartan is the major drug-related component found in excreta. The valeryl-4-hydroxy valsartan metabolite (M1) accounts for a small percentage of the administered dose.
| Compound | Mean % of Dose in Excreta |
| Unchanged Valsartan | 80.6 ± 5.0 |
| Valeryl-4-hydroxy valsartan (M1) | 9.0 ± 3.0 |
Experimental Protocols
In Vivo Human ADME Study using ¹⁴C-Valsartan
This protocol outlines a typical human ADME study to determine the mass balance, excretion routes, and metabolic profile of valsartan.
Objective: To investigate the absorption, distribution, metabolism, and excretion of valsartan in healthy volunteers following a single oral dose of ¹⁴C-labeled valsartan.
Methodology:
-
Subject Recruitment: Enroll healthy male volunteers who meet the inclusion/exclusion criteria for a standard human ADME study.[5]
-
Dosing: Administer a single oral dose of 80 mg of valsartan containing a tracer amount (e.g., 50-100 µCi) of [¹⁴C]-valsartan, typically as a buffered solution.[4]
-
Sample Collection:
-
Collect blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose) for pharmacokinetic analysis of both total radioactivity and unchanged valsartan.
-
Collect all urine and feces for at least 7 days post-dose, or until the radioactivity recovered is >95% of the administered dose.
-
-
Sample Analysis:
-
Total Radioactivity: Determine the total radioactivity in plasma, whole blood, urine, and homogenized feces by liquid scintillation counting (LSC).
-
Metabolite Profiling: Pool urine and fecal homogenates for each subject. Extract the samples and analyze using High-Performance Liquid Chromatography (HPLC) with radiochemical detection to separate and quantify valsartan and its metabolites.
-
Metabolite Identification: Characterize the structure of metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data for total radioactivity and unchanged valsartan.
-
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the enzymes responsible for valsartan metabolism and to determine the kinetic parameters.
Objective: To determine the kinetic parameters (Km and Vmax) for the formation of valeryl-4-hydroxy valsartan in human liver microsomes.
Methodology:
-
Materials: Pooled human liver microsomes, valsartan, NADPH regenerating system, and analytical standards.
-
Incubation:
-
Prepare incubation mixtures containing human liver microsomes (e.g., 0.5 mg/mL), valsartan at various concentrations (e.g., 1-100 µM), and buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
-
Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in the mobile phase for analysis.
-
LC-MS/MS Analysis:
-
Quantify the formation of valeryl-4-hydroxy valsartan using a validated LC-MS/MS method.
-
Use a suitable internal standard for accurate quantification.
-
-
Data Analysis:
-
Plot the rate of metabolite formation against the substrate concentration.
-
Determine the kinetic parameters, Km (Michaelis-Menten constant) and Vmax (maximum reaction velocity), by fitting the data to the Michaelis-Menten equation. The apparent Km and Vmax values for the formation of 4-OH valsartan have been reported to be in the range of 41.9-55.8 µM and 27.2-216.9 pmol/min/mg protein, respectively.[2]
-
Synthesis of Isotopically Labeled Valsartan
The synthesis of isotopically labeled valsartan is crucial for conducting the metabolic studies described above. The position of the label should be in a metabolically stable part of the molecule to prevent its loss during biotransformation.
¹⁴C-Labeled Valsartan
The synthesis of [¹⁴C]-valsartan is typically achieved by introducing the label into the L-valine moiety. This can be accomplished by using commercially available ¹⁴C-labeled L-valine as a starting material in the overall synthesis of valsartan. The synthesis involves the coupling of the labeled L-valine methyl ester with 4'-bromomethyl-2-cyanobiphenyl, followed by N-acylation with valeryl chloride, formation of the tetrazole ring, and final hydrolysis.
³H-Labeled Valsartan
Tritium labeling of valsartan can be achieved through iridium-catalyzed hydrogen isotope exchange.[6] This method allows for the direct exchange of hydrogen atoms on the aromatic rings with tritium from a tritium source (e.g., tritium gas). The ortho-directing nature of the tetrazole and carboxylic acid groups can be exploited to achieve regioselective labeling.
Stable Isotope Labeled (¹³C, ²H) Valsartan
Deuterium-labeled valsartan (e.g., valsartan-d8) is commercially available and is commonly used as an internal standard in quantitative bioanalytical methods.[7] The synthesis of ¹³C-labeled valsartan would follow a similar strategy to the ¹⁴C-synthesis, using the appropriate ¹³C-labeled precursors.
Signaling Pathways and Logical Relationships
Metabolic Pathway of Valsartan
The metabolism of valsartan is limited but involves key enzymatic reactions. The diagram below illustrates the known metabolic pathways.
Logical Workflow for Isotopic Labeling Strategy
The choice of isotope for labeling valsartan depends on the specific goals of the metabolic study. The following diagram illustrates a logical workflow for selecting the appropriate isotopologue.
References
- 1. d-nb.info [d-nb.info]
- 2. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetics, disposition and biotransformation of [14C]-radiolabelled valsartan in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sgs.com [sgs.com]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
(Rac)-Valsartan-d9: A Technical Guide for Researchers
(An In-depth Technical Guide on (Rac)-Valsartan-d9 for Researchers, Scientists, and Drug Development Professionals)
This technical guide provides comprehensive information on this compound, a deuterated analog of the angiotensin II receptor blocker (ARB), Valsartan. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental protocols, and insights into its mechanism of action.
Core Data Presentation
Quantitative data for this compound is summarized in the table below, providing a clear reference for its fundamental properties.
| Parameter | Value | Reference(s) |
| CAS Number | 1089736-73-1 | [1][2][3][4] |
| Molecular Weight | 444.57 g/mol | [4][5][6][7] |
| Molecular Formula | C₂₄H₂₀D₉N₅O₃ | [1][2][6][7] |
Mechanism of Action and Signaling Pathways
Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[8] Angiotensin II is a key peptide hormone in the renin-angiotensin system (RAS) that mediates vasoconstriction, aldosterone secretion, and cellular growth. By blocking the AT1 receptor, Valsartan prevents angiotensin II from exerting its pressor effects, leading to vasodilation and a reduction in blood pressure.
The signaling cascade initiated by angiotensin II binding to the AT1 receptor is complex, involving G-protein dependent and independent pathways. Upon activation, the AT1 receptor couples to Gq/11 and Gi/o proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium concentrations.[9] This cascade stimulates protein kinase C (PKC) and other downstream kinases like the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[1][10] Valsartan's blockade of the AT1 receptor has been shown to ameliorate aging-induced aortic degeneration by inhibiting AT1 receptor-mediated ERK activity.[10][11]
The following diagram illustrates the simplified signaling pathway of the Angiotensin II Type 1 Receptor and the inhibitory action of Valsartan.
Caption: Angiotensin II signaling pathway and Valsartan's point of inhibition.
Experimental Protocols
Detailed methodologies for key experiments involving Valsartan are provided below. These protocols can be adapted for use with this compound, which is often employed as an internal standard in quantitative analyses.
High-Performance Liquid Chromatography (HPLC) for Valsartan Quantification
This method is for the determination of Valsartan in bulk and pharmaceutical dosage forms.
a. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.02 mM sodium dihydrogen orthophosphate (pH adjusted to 2.5 with orthophosphoric acid) and acetonitrile (58:42 v/v)[13]
-
Detection Wavelength: 250 nm[13]
-
Column Temperature: 25°C[14]
b. Preparation of Standard Solution:
-
Accurately weigh 100 mg of Valsartan working standard and transfer to a 100 ml volumetric flask.[14]
-
Add approximately 50 ml of a diluent (e.g., methanol or a 50:50 mixture of water and acetonitrile) and sonicate to dissolve.[14]
-
Dilute to the mark with the diluent.
-
Further dilute this stock solution to obtain a final standard solution of a desired concentration (e.g., 100 µg/ml).[14]
c. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of Valsartan and transfer it to a 100 ml volumetric flask.[15]
-
Add about 50 ml of methanol and sonicate for 30 minutes with occasional shaking.[15]
-
Allow the solution to cool to room temperature and then dilute to volume with methanol.[15]
-
Filter the solution through a 0.45 µm nylon filter.[15]
-
Transfer a suitable aliquot (e.g., 5 ml) of the filtered solution into a volumetric flask (e.g., 100 ml) and dilute to volume with the mobile phase.[15]
d. Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standard solution multiple times to ensure system suitability.
-
Inject the sample solution.
-
The retention time for Valsartan is typically observed around 4.6 to 11.9 minutes, depending on the specific method parameters.[12][14]
-
Quantify the amount of Valsartan in the sample by comparing the peak area with that of the standard solution.
The following workflow diagram outlines the HPLC analysis process.
Caption: Workflow for the quantification of Valsartan using HPLC.
Angiotensin II Receptor Binding Assay (In Vitro)
This assay is used to determine the binding affinity of compounds like Valsartan to the angiotensin II receptors.
a. Materials:
-
Rat liver membranes (which express AT1 receptors in abundance)[16]
-
Radioligand: [¹²⁵I][Sar¹,Ile⁸]Angiotensin II[16]
-
This compound or unlabeled Valsartan as a competitor.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
b. Procedure (Competition/Inhibition Experiment):
-
Prepare rat liver membranes.
-
In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand ([¹²⁵I][Sar¹,Ile⁸]Angiotensin II), and varying concentrations of the competitor (Valsartan).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled angiotensin II analog.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
c. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. This value can be used to calculate the binding affinity (Ki) of Valsartan for the AT1 receptor.
This standardized in vitro binding assay provides a reproducible and precise tool to characterize the pharmacodynamic profile of angiotensin II receptor antagonists.[17]
Conclusion
This compound is an essential tool for researchers studying the pharmacokinetics and mechanism of action of Valsartan. Its use as an internal standard in analytical methods ensures accuracy and reliability. Understanding the experimental protocols and the underlying signaling pathways is crucial for the effective application of this compound in pharmaceutical research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]
- 3. Valsartan D9 | 1089736-73-1 [chemicalbook.com]
- 4. Valsartan-d9 (Major) | CAS 1089736-73-1 | LGC Standards [lgcstandards.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 10. Valsartan ameliorates ageing-induced aorta degeneration via angiotensin II type 1 receptor-mediated ERK activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valsartan ameliorates ageing-induced aorta degeneration via angiotensin II type 1 receptor-mediated ERK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sphinxsai.com [sphinxsai.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessment of angiotensin II receptor blockade in humans using a standardized angiotensin II receptor-binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (Rac)-Valsartan-d9
This in-depth technical guide provides a detailed overview of the physical and chemical properties of (Rac)-Valsartan-d9, a deuterated analog of the angiotensin II receptor blocker, Valsartan. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize labeled compounds for quantitative analysis and metabolic studies.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Valsartan, where nine hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantification of Valsartan in biological matrices.[1][2]
Quantitative Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C₂₄H₂₀D₉N₅O₃ | Mass Spectrometry |
| Molecular Weight | 444.57 g/mol | Calculated |
| CAS Number | 1089736-73-1 (for S-isomer) | Chemical Abstracts Service |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml) | Supplier Data[3] |
| Purity | ≥98% (isotopic purity) | HPLC, Mass Spectrometry |
| Storage | Store at -20°C for long-term stability.[4][5] | Supplier Recommendation |
Note: Specific melting and boiling point data for this compound are not consistently reported in publicly available sources.
Mechanism of Action and Signaling Pathways
The pharmacological activity of this compound is identical to that of unlabeled Valsartan. Deuterium labeling does not alter the mechanism of action, which involves the blockade of the angiotensin II receptor type 1 (AT1).[6][7][8]
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
Valsartan is a potent and selective antagonist of the AT1 receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the binding of angiotensin II to the AT1 receptor, Valsartan inhibits vasoconstriction and the release of aldosterone, leading to a reduction in blood pressure.[6][7][8][9]
Modulation of the Src/PI3K/Akt Signaling Pathway
Beyond its primary role in RAAS inhibition, Valsartan has been shown to increase the bioavailability of nitric oxide (NO) in endothelial cells. This effect is mediated through the activation of the Src/PI3K/Akt signaling pathway, leading to the phosphorylation of endothelial nitric oxide synthase (eNOS).[4]
Experimental Protocols
Detailed methodologies for the characterization and quantification of this compound are crucial for its effective use in research. The following protocols are based on established methods for Valsartan and can be adapted for its deuterated analog.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the primary technique for the quantification of Valsartan in biological samples, with this compound serving as the internal standard.[1]
Objective: To develop a sensitive and specific method for the quantification of Valsartan.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Valsartan: m/z 436.2 → 291.2
-
This compound: m/z 445.2 → 298.2
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the identity and structure of this compound, and to verify the position and extent of deuterium incorporation.
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum of this compound will be similar to that of Valsartan, but with the absence of signals corresponding to the nine deuterated positions on the pentanoyl group. The remaining protons on the biphenylmethyl and valine moieties should be observable.
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit characteristic multiplets due to C-D coupling and may have slightly different chemical shifts compared to the non-deuterated analog.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in this compound.
Objective: To obtain an IR spectrum for functional group analysis.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer.
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of this compound or analyze as a thin film.
Expected Spectral Features:
-
The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the amide C=O stretch, and aromatic C-H stretches.
-
A key feature for the deuterated compound will be the appearance of C-D stretching vibrations, typically in the range of 2100-2250 cm⁻¹, which are absent in the spectrum of unlabeled Valsartan.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Valsartan in pharmacokinetic and drug metabolism studies. Its physical and chemical properties are well-defined, and established analytical methods can be readily adapted for its use. The understanding of its mechanism of action, identical to the parent drug, provides the necessary context for its application in pharmacological research. This guide provides a comprehensive foundation for researchers and scientists working with this important deuterated internal standard.
References
- 1. A liquid chromatography/tandem mass spectrometry method for the simultaneous quantification of valsartan and hydrochlorothiazide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2S)-3-methyl-2-(2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid | 1089736-73-1 | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Valsartan-d9 (Major) | CAS 1089736-73-1 | LGC Standards [lgcstandards.com]
- 5. Valsartan-d9 | TargetMol [targetmol.com]
- 6. veeprho.com [veeprho.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to (Rac)-Valsartan-d9 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of (Rac)-Valsartan-d9, a deuterated internal standard essential for the accurate quantification of Valsartan in preclinical and clinical research. This document details commercially available sources, their specifications, and standardized experimental protocols for its use in bioanalytical assays.
Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers catering to the research and pharmaceutical industries. The choice of supplier may depend on factors such as purity, isotopic enrichment, available quantities, and the provision of a comprehensive certificate of analysis. The following table summarizes the product specifications from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Veeprho | rac-Valsartan-D9 | N/A | C₂₄H₂₀D₉N₅O₃ | 444.58 | High Purity | Meets USP, EMA, JP, and BP standards; suitable for ANDA and NDA applications.[1] |
| Clinivex | rac-Valsartan-d9 | 1089736-73-1 (S-Isomer) | C₂₄H₂₀D₉N₅O₃ | 444.58 | Not Specified | Available in 10mg, 25mg, 50mg, 100mg units.[2] |
| MedChemExpress | This compound | HY-18204S3 (Cat. No.) | Not Specified | Not Specified | Not Specified | Labeled as a deuterium-labeled Valsartan for research.[3] |
| LGC Standards | Valsartan-d9 (Major) | 1089736-73-1 | C₂₄H₂₀D₉N₅O₃ | 444.57 | >95% (HPLC) | Stored at -20°C.[4] |
| Axios Research | rac-Valsartan-d9 | 1089736-73-1 | Not Specified | Not Specified | High Purity | Intended for analytical purposes as a reference standard.[5] |
Experimental Protocol: Quantification of Valsartan in Plasma using this compound by LC-MS/MS
The following protocol outlines a typical bioanalytical method for the quantification of Valsartan in plasma samples, employing this compound as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.[6][7]
Preparation of Stock and Working Solutions
-
Valsartan Stock Solution (1 mg/mL): Accurately weigh and dissolve Valsartan in a suitable solvent such as methanol or a mixture of methanol and water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Valsartan stock solution.
-
Working Standard Solutions: Prepare serial dilutions of the Valsartan stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.
-
Internal Standard Working Solution (e.g., 20 µg/mL): Dilute the IS stock solution in 50% (vol/vol) methanol.[6]
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (20 µg/mL).[6]
-
Vortex the mixture briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins and vortex for 10 seconds.[6]
-
Centrifuge the mixture at 15,000 rpm for 3 minutes at 4°C.[6]
-
Transfer the supernatant to an autosampler vial.
-
Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.[6]
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is commonly used.[6]
-
Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium acetate in water with 1.0% formic acid.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.600 mL/min.[6]
-
Gradient Elution: A typical gradient starts at 40% B, increases linearly to 55% B, then to 90% B, and finally returns to the initial conditions.[6]
-
Column Temperature: 40°C.[6]
-
-
Mass Spectrometry (MS/MS):
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of experiments and the underlying biological context, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bioanalytical workflow for Valsartan quantification.
Caption: Valsartan's mechanism of action via AT1 receptor blockade.
References
- 1. veeprho.com [veeprho.com]
- 2. theclinivex.com [theclinivex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Valsartan-d9 (Major) | CAS 1089736-73-1 | LGC Standards [lgcstandards.com]
- 5. rac-Valsartan-d9 - CAS - 1089736-73-1 | Axios Research [axios-research.com]
- 6. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
(Rac)-Valsartan-d9: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Rac)-Valsartan-d9, a deuterated analog of the angiotensin II receptor antagonist, valsartan. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development and analysis.
Core Stability and Storage Data
This compound is a stable isotope-labeled compound used as an internal standard in quantitative analyses. Proper handling and storage are paramount to ensure its integrity and accuracy in experimental applications. The following tables summarize the key stability and storage parameters for this compound.
Table 1: Recommended Storage Conditions and Stability
| Parameter | Condition | Duration | Source(s) |
| Storage Temperature | -20°C | ≥ 4 years | [1][2][3] |
| In solvent at -80°C | 1 year | [4] | |
| Shipping Temperature | Room Temperature | Not specified for long-term | [2][4][5][6] |
| Long-term Stability (Powder) | -20°C | 3 years | [4] |
Table 2: Solubility Data
| Solvent | Concentration | Source(s) |
| Dimethylformamide (DMF) | 30 mg/mL | [2][3] |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [2][3] |
| Ethanol | 30 mg/mL | [2][3] |
Forced Degradation and Stability-Indicating Methods
While specific forced degradation studies on this compound are not extensively published, the stability profile of its non-deuterated counterpart, valsartan, provides critical insights into its potential degradation pathways. The deuteration on the pentanoyl chain is not expected to significantly alter the primary degradation mechanisms. Studies on valsartan have been conducted under various stress conditions as prescribed by the International Conference on Harmonisation (ICH) guidelines.
Table 3: Summary of Valsartan Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Observed Degradation | Source(s) |
| Acidic Hydrolysis | 1M HCl, reflux for 2 hours | Two degradation products observed. | [7] |
| 1N HCl, 70°C for 1 hour | Degradant observed at RRT 0.40. | [8] | |
| 1M HCl, 60°C for 6 hours | 23.61% degradation. | [9] | |
| Alkaline Hydrolysis | 0.1M NaOH, room temperature for 2 hours | One degradation product observed. | [7] |
| 0.1N NaOH, 70°C for 1 hour | No significant degradation. | [8] | |
| Oxidative Degradation | 7% H₂O₂, 60°C for 6 hours | 19.77% degradation. | [9] |
| 3.0% and 10% H₂O₂ | Mild degradation observed. | [10] | |
| Thermal Degradation | Dry heat at 80°C for 2 hours | Stable. | [7][10] |
| Wet heat (reflux in methanol) for 2 hours | Stable. | [7] | |
| Photolytic Degradation | UV cabinet (320-400 nm) | Mild degradation observed. | [10] |
| Photostability chamber at 254 nm for 8 hours | Stable. | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the stability assessment of valsartan, which are applicable for designing studies for this compound.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol is a representative example of an isocratic RP-HPLC method used for the determination of valsartan and its degradation products.
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : C18 column (250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase :
-
Flow Rate : 1.2 mL/min.[8]
-
Detection Wavelength : 250 nm.[8]
-
Sample Preparation :
-
Subject the drug substance to stress conditions (e.g., acid hydrolysis).
-
Neutralize the solution if necessary.
-
Dilute the sample to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
An alternative method for assessing stability is HPTLC, which can effectively separate the drug from its degradation products.
-
Stationary Phase : Aluminum-backed silica gel 60F254 plates.[7]
-
Mobile Phase : Toluene:Ethyl Acetate:Methanol:Formic Acid (60.0:20.0:20.0:1.0 v/v/v/v).[7]
-
Sample Application : Apply the sample as bands.
-
Development : Develop the plate in a suitable chamber.
-
Detection : Densitometric analysis in absorbance mode at 250 nm.[7]
Visualizations
The following diagrams illustrate the mechanism of action of valsartan and a general workflow for stability testing.
Caption: Mechanism of action of Valsartan as an AT1 receptor antagonist.
Caption: General workflow for stability testing of a drug substance.
References
- 1. Valsartan-d9 (Major) | CAS 1089736-73-1 | LGC Standards [lgcstandards.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Valsartan D9 | 1089736-73-1 [chemicalbook.com]
- 4. Valsartan-d9 | TargetMol [targetmol.com]
- 5. theclinivex.com [theclinivex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. akjournals.com [akjournals.com]
- 8. acgpubs.org [acgpubs.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Deuterated Valsartan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the biological activity of valsartan, a potent and selective angiotensin II receptor blocker (ARB), and explores the potential implications of deuteration on its pharmacological profile. While direct comparative studies on deuterated valsartan are not extensively available in public literature, this document synthesizes the well-established data for valsartan and extrapolates the likely benefits of isotopic substitution based on the kinetic isotope effect. Deuteration, the strategic replacement of hydrogen with deuterium atoms, has the potential to enhance the metabolic stability of pharmaceuticals, leading to an improved pharmacokinetic profile.[1][2][] This guide offers detailed experimental protocols for key assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate signaling pathways and experimental workflows.
Introduction to Valsartan and the Rationale for Deuteration
Valsartan is a nonpeptide, orally active antagonist of the angiotensin II type 1 (AT1) receptor, widely prescribed for the treatment of hypertension, heart failure, and diabetic kidney disease.[4] It exerts its therapeutic effects by blocking the binding of angiotensin II to the AT1 receptor, thereby inhibiting vasoconstriction and aldosterone release, which leads to a reduction in blood pressure.[5]
The concept of "deuterated drugs" involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen.[] This modification can strengthen the chemical bonds (C-D vs. C-H), making them more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[6][7] This phenomenon, known as the kinetic isotope effect, can lead to several potential advantages:
-
Reduced Metabolic Clearance: Slower metabolism can decrease the rate of drug clearance from the body.[]
-
Prolonged Half-Life: A lower clearance rate can extend the drug's elimination half-life, potentially allowing for less frequent dosing.[]
-
Increased Systemic Exposure: Reduced first-pass metabolism can lead to higher bioavailability and overall drug exposure (AUC).[]
-
Improved Safety Profile: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites.[2][6]
Given that valsartan undergoes some metabolism, deuteration at specific sites could potentially enhance its pharmacokinetic properties, leading to a more favorable clinical profile.
Mechanism of Action and Signaling Pathway
Valsartan is a highly selective antagonist for the AT1 receptor, exhibiting a binding affinity that is approximately 20,000 to 30,000 times greater for the AT1 receptor than for the AT2 receptor.[5][8] The blockade of the AT1 receptor by valsartan prevents the physiological actions of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and a consequent decrease in blood pressure.
The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a complex intracellular signaling cascade.
Quantitative Biological Data
The following tables summarize the key quantitative data for valsartan. The data for deuterated valsartan is hypothetical and represents potential changes based on the kinetic isotope effect.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Receptor | Assay Type | Species | Ki (nM) | pKi | Reference(s) |
| Valsartan | AT1 | Radioligand Binding | Rat | 2.38 | - | [5] |
| Valsartan | AT1 | Radioligand Binding | - | - | 7.65 ± 0.12 | [9][10][11] |
| Deuterated Valsartan | AT1 | Radioligand Binding | - | Potentially Unchanged | Potentially Unchanged | - |
Ki: Inhibitor constant. A lower Ki indicates higher binding affinity. pKi: The negative logarithm of the Ki value.
Table 2: In Vivo Efficacy (Animal Models)
| Compound | Animal Model | Dose | Route | Effect on Mean Arterial Pressure (MAP) | Reference(s) |
| Valsartan | Spontaneously Hypertensive Rats (SHR) | 30 mg/kg/day | Oral | Significant reduction | [12] |
| Valsartan | Normotensive Rats | - | - | Chronic administration led to a marked decrease | [13] |
| Deuterated Valsartan | Spontaneously Hypertensive Rats (SHR) | Potentially lower dose for same effect | Oral | Potentially enhanced and/or prolonged reduction | - |
Table 3: Pharmacokinetic Parameters (Human and Rat)
| Parameter | Valsartan (Human) | Valsartan (Rat) | Deuterated Valsartan (Hypothetical) | Reference(s) |
| Tmax (hours) | 1-2 | - | Potentially Unchanged | [14] |
| Elimination Half-life (t1/2) | ~6-9 hours | 6.34 ± 1.25 hours | Potentially Increased | [8][14][15][16][17] |
| Total Body Clearance | ~2.2 L/hour (IV) | 10.92 ± 1.52 L/h/kg | Potentially Decreased | [8][15][16] |
| Absolute Bioavailability | ~23% (capsule) | - | Potentially Increased | [16] |
Table 4: Clinical Efficacy in Hypertension (Human)
| Treatment (Dose) | Change in Mean Sitting Diastolic BP (mmHg) | Change in Mean Sitting Systolic BP (mmHg) | Responder Rate (%) | Reference(s) |
| Valsartan (80 mg/day) | -9.5 | - | 54 | [4] |
| Valsartan (80 mg/day) | -8.2 | -11.1 | 46 | [18] |
| Valsartan (160 mg/day) | -9.1 | -11.9 | 54 | [18] |
| Placebo | -4.5 | - | 20 | [4] |
| Placebo | -4.4 | -1.3 | 16 | [18] |
Detailed Experimental Protocols
The following are representative protocols for assessing the biological activity of an AT1 receptor antagonist like valsartan or its deuterated analogue.
AT1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the AT1 receptor.
Objective: To determine the inhibitor constant (Ki) of deuterated valsartan for the AT1 receptor.
Materials:
-
Membrane preparation from cells expressing the human AT1 receptor.
-
Radioligand: [125I]-(Sar1,Ile8) Angiotensin II.
-
Non-labeled competitor: Angiotensin II or a known AT1 antagonist (e.g., valsartan).
-
Test compound: Deuterated valsartan.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates, scintillation vials, liquid scintillation cocktail, and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound (deuterated valsartan) and the non-labeled competitor.
-
In a 96-well plate, add the assay buffer, membrane preparation, radioligand, and either the test compound, non-labeled competitor (for non-specific binding), or buffer (for total binding).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol outlines the measurement of blood pressure in a conscious, unrestrained rat model of hypertension.
Objective: To evaluate the antihypertensive effect and duration of action of deuterated valsartan.
Materials:
-
Spontaneously Hypertensive Rats (SHR).
-
Test compound: Deuterated valsartan, formulated for oral administration.
-
Vehicle control.
-
Telemetry system for continuous blood pressure monitoring (implantable transmitter, receiver, and data acquisition system).
-
Surgical instruments for implantation of the telemetry transmitter.
Procedure:
-
Surgically implant the telemetry transmitter into the abdominal aorta of the SHR under anesthesia. Allow for a recovery period of at least one week.
-
Record baseline blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate for 24-48 hours.
-
Administer a single oral dose of deuterated valsartan or vehicle to the rats.
-
Continuously monitor and record blood pressure and heart rate for at least 24 hours post-dosing.
-
For dose-response studies, different groups of rats are administered with varying doses of the test compound.
-
Analyze the data to determine the maximum reduction in blood pressure, the time to reach the maximum effect, and the duration of the antihypertensive effect.
Pharmacokinetic Analysis by LC-MS/MS
This protocol describes a method for the quantification of a test compound in plasma samples to determine its pharmacokinetic profile.
Objective: To determine the pharmacokinetic parameters (Tmax, Cmax, t1/2, AUC) of deuterated valsartan.
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Analytical column (e.g., C18).
-
Plasma samples from animals or humans dosed with deuterated valsartan.
-
Internal standard (e.g., valsartan-d3 or another suitable compound).
-
Acetonitrile, methanol, formic acid, and ammonium acetate for mobile phase and sample preparation.
Procedure:
-
Sample Preparation:
-
Thaw plasma samples.
-
To a small volume of plasma (e.g., 100 µL), add the internal standard.
-
Precipitate plasma proteins by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analyte from endogenous plasma components using a suitable gradient elution on the analytical column.
-
Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode in the mass spectrometer.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of the test compound in the plasma samples.
-
Plot the plasma concentration-time profile.
-
Calculate the pharmacokinetic parameters using appropriate software.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel ARB like deuterated valsartan.
Conclusion
While direct experimental data on the biological activity of deuterated valsartan is limited, the well-established pharmacology of valsartan combined with the known benefits of deuteration provides a strong rationale for its development. Deuterated valsartan is expected to retain the high affinity and selectivity for the AT1 receptor characteristic of its parent compound. The primary advantage of deuteration would likely be an improved pharmacokinetic profile, potentially leading to a longer half-life, increased bioavailability, and a more consistent therapeutic effect. The experimental protocols and data presented in this guide provide a comprehensive framework for the evaluation of deuterated valsartan and other novel angiotensin II receptor blockers. Further preclinical and clinical studies are warranted to definitively characterize the biological activity and potential clinical advantages of deuterated valsartan.
References
- 1. salamandra.net [salamandra.net]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valsartan, a new angiotensin II antagonist for the treatment of essential hypertension: efficacy and safety compared with placebo and enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of valsartan on mechanical properties of the carotid artery in spontaneously hypertensive rats under high-salt diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Valsartan: a novel angiotensin type 1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic interaction study between ligustrazine and valsartan in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 17. researchgate.net [researchgate.net]
- 18. Dose-response efficacy of valsartan, a new angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Valsartan in Human Plasma Using (Rac)-Valsartan-d9 Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of valsartan in human plasma samples. The protocol employs (Rac)-Valsartan-d9, a deuterium-labeled stable isotope, as an internal standard (IS) to ensure accuracy and precision.[1][2][3][4] The methodology is based on a straightforward sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7][8] This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of valsartan concentrations.
Introduction
Valsartan is a widely prescribed angiotensin II receptor antagonist used in the management of hypertension and heart failure.[1][4] Accurate quantification of valsartan in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach for quantitative bioanalysis using LC-MS/MS.[2] This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample extraction and analysis, which leads to improved data quality.[2][9] This document provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of valsartan and its deuterated internal standard.
Experimental Workflow
Caption: Experimental workflow for the quantification of valsartan in plasma.
Detailed Protocols
Materials and Reagents
-
Valsartan analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Human plasma (blank)
Preparation of Stock and Working Solutions
-
Valsartan Stock Solution (1 mg/mL): Accurately weigh and dissolve valsartan in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the valsartan stock solution with a mixture of water and acetonitrile (e.g., 20:80 v/v) to create calibration standards.[6] Prepare a working solution of the internal standard at an appropriate concentration (e.g., 50 µg/mL) by diluting the stock solution.[6]
Sample Preparation (Protein Precipitation Method)
-
Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube.
-
Add 1000 µL of methanol to precipitate plasma proteins.[6]
-
Vortex the mixture for 5 minutes.[6]
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[6]
Note: Solid-phase extraction (SPE) is an alternative method for sample cleanup.[5][8]
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions; optimization may be required for different systems.
| Parameter | Typical Conditions |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters Symmetry C18 (3.9 mm × 150 mm, 5 µm) or equivalent reverse-phase column |
| Mobile Phase | A: 10 mM Ammonium Acetate with 0.05% Formic Acid in WaterB: Methanol |
| Gradient/Isocratic | Isocratic (e.g., 70% B) or a suitable gradient |
| Flow Rate | 0.3 - 0.9 mL/min[7][10] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), typically in negative mode[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (m/z) | Valsartan: 434.1 > 179.1[8]Valsartan-d9: (Consult certificate of analysis for specific transition) |
| Desolvation Temperature | ~400°C[11] |
| Ion Source Temperature | ~150°C[11] |
Data Presentation: Method Validation Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for valsartan in human plasma.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value |
| Linearity Range | 2 - 2000 ng/mL[5] or 20 - 15000 ng/mL[6] |
| Correlation Coefficient (r²) | ≥ 0.995[8] |
| Lower Limit of Quantification (LLOQ) | 2 - 20 ng/mL[5][6] |
Table 2: Accuracy and Precision
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low (LQC) | 2.19 - 5.40%[5] | 1.87 - 5.67%[5] | 94.8 - 107%[5] | 93.5 - 105%[5] |
| Medium (MQC) | 1.6 - 6.5%[6] | (Data varies by study) | 81.7 - 101.5%[6] | (Data varies by study) |
| High (HQC) | (Data varies by study) | (Data varies by study) | (Data varies by study) | (Data varies by study) |
Table 3: Recovery and Matrix Effect
| Parameter | Valsartan (%) | This compound (%) |
| Extraction Recovery | 80.97 - 102.51%[10] | ~86.7%[9] |
| Matrix Effect | Generally, no significant matrix effects are observed with proper cleanup and the use of a stable isotope-labeled internal standard.[5] | - |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of valsartan in human plasma. The protocol, featuring a simple protein precipitation step, demonstrates excellent accuracy, precision, and a broad linear range, making it well-suited for demanding research and clinical study applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (2S)-3-methyl-2-(2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid | 1089736-73-1 | Benchchem [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Development and validation of a method for quantitative determination of valsartan in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. A liquid chromatography/tandem mass spectrometry method for the quantification of valsartan in human plasma | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
Application Notes and Protocols for (Rac)-Valsartan-d9 in Pharmacokinetic Studies of Valsartan
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Valsartan-d9 is a deuterium-labeled form of Valsartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension and heart failure.[1] The incorporation of nine deuterium atoms into the valsartan molecule results in a stable, isotopically enriched compound with a higher molecular weight (444.57 g/mol ) compared to the unlabeled drug (435.5 g/mol ).[1][2] This key difference allows this compound to be used as an ideal internal standard (IS) in bioanalytical methods for the accurate quantification of valsartan in biological matrices such as plasma.[3][4][5][6] The co-elution of the analyte and the deuterated internal standard during chromatographic separation, coupled with their distinct mass-to-charge ratios (m/z) in mass spectrometry, enables precise and accurate quantification by correcting for variability in sample preparation and instrument response.[5][6]
These application notes provide detailed protocols for the use of this compound in pharmacokinetic studies of valsartan, focusing on bioanalytical method development and validation using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Bioanalytical Method Validation Parameters
The following tables summarize key quantitative data from validated bioanalytical methods using this compound as an internal standard for valsartan quantification in plasma.
Table 1: Linearity and Sensitivity of Valsartan Quantification
| Parameter | Human Plasma | Rat Plasma |
| Linear Range | 7.00 – 7000 ng/mL[5] | 0.50 – 20000.00 ng/mL[3][4][7] |
| Lower Limit of Quantification (LLOQ) | 7.00 ng/mL[5] | 0.50 ng/mL[3][4][7] |
Table 2: Precision and Accuracy of Valsartan Quantification in Rat Plasma
| Quality Control Sample | Concentration (ng/mL) | Intra-run Precision (% CV)[3][4] | Inter-run Precision (% CV)[3][4] |
| LLOQ | 0.50 | Within 2.5% | Within 3.2% |
| Low (LQC) | 5.00 | Within 1.3% | Within 2.1% |
| Medium (MQC) | 3000.00 | Within 1.8% | Within 2.4% |
| High (HQC) | 7000.00 | Within 2.1% | Within 2.8% |
Table 3: Recovery of Valsartan and this compound from Rat Plasma
| Analyte | Mean Recovery (%)[3][4] |
| Valsartan | 86.9 |
| This compound | 86.7 |
Experimental Protocols
Protocol 1: Quantification of Valsartan in Human Plasma using LC-MS/MS
This protocol is adapted from a bioequivalence study of valsartan formulations.[5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (20 µg/mL in 50% methanol).
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge the samples at 15,000 rpm for 3 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial.
-
Inject 20 µL of the supernatant into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
LC System: UPLC System
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[5]
-
Column Temperature: 40°C[5]
-
Mobile Phase A: Water with 5 mM ammonium acetate and 1.0% formic acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[5]
-
Flow Rate: 0.600 mL/min[5]
-
Injection Volume: 20 µL[5]
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple-quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[5]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[5]
-
MRM Transitions:
Protocol 2: Quantification of Valsartan in Rat Plasma using LC-MS/MS
This protocol is based on a pharmacokinetic study in rats.[3][4]
1. Stock and Working Solutions
-
Prepare separate stock solutions of valsartan and this compound in milli-Q-water at a concentration of 1000 µg/mL.[3]
-
Prepare working standard solutions by diluting the stock solutions with 75% methanol.[3]
2. Sample Preparation (Protein Precipitation)
-
Spike blank rat plasma with valsartan working solutions to prepare calibration curve standards and quality control samples.
-
Add the internal standard, this compound, to all samples.
-
Precipitate proteins using an appropriate organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Liquid Chromatography Conditions
-
LC System: HPLC system
4. Mass Spectrometry Conditions
Visualizations
Signaling Pathway of Valsartan
Caption: Mechanism of action of Valsartan.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
Logical Relationship of Using a Deuterated Internal Standard
Caption: Rationale for using a deuterated internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Valsartan in Human Urine by LC-MS/MS Using a Deuterated Internal Standard
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of valsartan in human urine. The method utilizes valsartan-d9 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple liquid-liquid extraction (LLE) procedure. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is suitable for use in clinical research, pharmacokinetic studies, and therapeutic drug monitoring.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and ensuring patient compliance. This application note describes a validated LC-MS/MS method for the reliable quantification of valsartan in human urine, employing valsartan-d9 as the internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Valsartan (purity ≥99%)
-
Valsartan-d9 (purity ≥99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Diethyl ether (HPLC grade)
-
Ammonium formate
-
Ultrapure water
-
Drug-free human urine
Instrumentation
-
Liquid Chromatography system (e.g., Waters ACQUITY UPLC, Shimadzu Nexera)
-
Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000, Waters Xevo TQ-S)
-
Analytical Column: C18 reversed-phase column (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm)[1]
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of valsartan and valsartan-d9 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the valsartan stock solution with a 50:50 mixture of water and acetonitrile to create calibration standards.
-
Internal Standard Working Solution (50 µg/mL): Dilute the valsartan-d9 stock solution with a 20:80 mixture of water and acetonitrile.[2]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Pipette 200 µL of urine into a clean microcentrifuge tube.
-
Spike with 20 µL of the internal standard working solution (valsartan-d9).
-
Add 50 µL of 1% formic acid in water to acidify the sample.
-
Add 1 mL of diethyl ether as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm)[1] |
| Mobile Phase | A: 5 mM Ammonium formate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic: 80% B |
| Flow Rate | 0.8 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 3.0 minutes[4] |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3] or Negative[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V[3] |
| Source Temperature | 550°C[3] |
| Curtain Gas | 25 psi[3] |
| Collision Gas | 5 psi[3] |
MRM Transitions
The following MRM transitions should be monitored. The choice of positive or negative ionization mode can be optimized based on instrument sensitivity. Both have been reported to be effective.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Valsartan | 436.2 | 291.5 | Positive | [3] |
| Valsartan-d9 | 445.3 | 300.4 | Positive | [3] |
| Valsartan | 434.2 | 179.1 | Negative | [1] |
| Valsartan-d9 | 443.2 | 179.1 | Negative | [1] |
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and recovery.
Quantitative Data Summary
| Parameter | Result | Reference |
| Linearity Range | 6.062 - 18060.792 ng/mL | [3] |
| Lower Limit of Quantification (LLOQ) | 6.062 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.99 | [3] |
| Intra-day Precision (%CV) | < 10% | [3] |
| Inter-day Precision (%CV) | < 10% | [3] |
| Accuracy (% Bias) | Within ±8% | [3] |
| Recovery | 86.9% for Valsartan, 86.7% for Valsartan-d9 | [5] |
Experimental Workflow and Diagrams
The overall workflow for the quantification of valsartan in urine is depicted below.
Caption: Experimental workflow for valsartan quantification in urine.
The logical relationship for quantification is based on the ratio of the analyte peak area to the internal standard peak area.
Caption: Logic diagram for valsartan concentration determination.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of valsartan in human urine using a deuterated internal standard. The simple sample preparation, rapid chromatographic analysis, and high selectivity of mass spectrometric detection make this method highly suitable for high-throughput analysis in a clinical or research setting. The use of valsartan-d9 ensures the reliability and accuracy of the results.
References
- 1. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 2. shimadzu.com [shimadzu.com]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
Application of (Rac)-Valsartan-d9 in Bioequivalence Studies: A Detailed Guide
Application Notes
Introduction to Bioequivalence and the Role of Internal Standards
Bioequivalence (BE) studies are a critical component of generic drug development, designed to demonstrate that a new generic product is pharmaceutically equivalent and exhibits a comparable rate and extent of absorption to the brand-name reference drug. These studies are typically conducted in healthy volunteers under controlled conditions. The primary endpoint is the statistical comparison of key pharmacokinetic (PK) parameters, such as the maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and area under the curve extrapolated to infinity (AUC0-∞).
Accurate and precise quantification of the drug in biological matrices, most commonly plasma, is paramount for the reliability of BE studies. Bioanalytical methods, particularly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), are the gold standard for this purpose due to their high sensitivity and selectivity. However, the complexity of biological matrices can introduce variability from ion suppression or enhancement, extraction inconsistencies, and instrument drift. To correct for these potential errors, a stable isotope-labeled internal standard (SIL-IS) is employed.
(Rac)-Valsartan-d9 , a deuterium-labeled version of the angiotensin II receptor blocker Valsartan, serves as an ideal internal standard for BE studies of Valsartan formulations.[1][2] Deuterated standards are considered the "gold standard" for internal standards in mass spectrometry because they share nearly identical physicochemical properties with the analyte.[1][2] This ensures that this compound co-elutes with Valsartan and experiences the same effects during sample extraction, chromatography, and ionization, thereby providing a reliable basis for accurate quantification.[1][2] Regulatory agencies like the European Medicines Agency (EMA) strongly recommend the use of SIL-IS to ensure robust and reliable bioanalytical data.
Principle of the Method
The methodology involves the addition of a known, fixed amount of this compound to all calibration standards, quality control (QC) samples, and study samples. Following extraction from the plasma matrix, the samples are analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Valsartan (the analyte) and this compound (the internal standard) in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Valsartan to the peak area of this compound is then used to construct a calibration curve and determine the concentration of Valsartan in the unknown samples. This ratioing technique effectively normalizes any analytical variability, leading to highly accurate and precise results.
Experimental Protocols
This section details the validated methodologies for the quantification of Valsartan in human plasma using this compound as an internal standard. Two common sample preparation techniques are presented: Protein Precipitation and Solid-Phase Extraction.
Protocol 1: Sample Preparation via Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
-
Materials and Reagents:
-
This compound (Internal Standard)
-
Valsartan Reference Standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Blank Human Plasma (K3EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Valsartan and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Valsartan stock solution with a 50:50 mixture of acetonitrile and water to prepare working solutions for calibration curve standards and QC samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to achieve a final concentration (e.g., 1000 ng/mL).
-
-
Sample Extraction Procedure:
-
Pipette 100 µL of human plasma (calibration standard, QC, or study sample) into a labeled 1.5 mL microcentrifuge tube.
-
Add 50 µL of the IS working solution (e.g., 1000 ng/mL of this compound) to each tube, except for blank samples.
-
Vortex briefly to mix.
-
Add 350 µL of acetonitrile as the protein precipitating agent.
-
Vortex the mixture vigorously for approximately 3 minutes.
-
Centrifuge the samples at 14,000 rpm for 3 minutes at ambient temperature to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 0.1% formic acid in water.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
-
Protocol 2: Sample Preparation via Solid-Phase Extraction (SPE)
This method provides a cleaner extract, minimizing matrix effects, and is often used for enhanced sensitivity.
-
Materials and Reagents:
-
All reagents listed in Protocol 1.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB).
-
SPE vacuum manifold.
-
Ammonium formate.
-
-
Sample Extraction Procedure:
-
Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Pipette 100 µL of human plasma into a clean tube and add 50 µL of the IS working solution (this compound).
-
Load the plasma mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for injection.
-
Data Presentation: Analytical Method Parameters
The following tables summarize typical quantitative parameters for a validated LC-MS/MS method for Valsartan analysis in a bioequivalence study.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC System | UHPLC System |
| Column | C18 Column (e.g., Luna C18 (150 x 4.6 mm, 5 µm) or equivalent) |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (80:20, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 5-20 µL |
| Column Temperature | 30-40°C |
| Run Time | ~3.0 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| Ion Spray Voltage | 5500 V (Positive Mode Example) |
| Source Temperature | 550°C |
| Curtain Gas | 25 psi |
| Collision Gas | 5 psi |
| Ion Source Gas 1 | 40 psi |
| Ion Source Gas 2 | 60 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound-Dependent Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| Valsartan | 436.2 | 291.5 | 200 | 16 | 40 |
| This compound | 445.3 | 300.4 | 200 | 16 | 40 |
Note: The specific m/z transitions and voltages can vary slightly depending on the instrument and ionization mode used. The values presented are representative examples from validated methods.[1]
Mandatory Visualizations
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for a Valsartan formulation, incorporating the bioanalytical phase with this compound.
Caption: Workflow of a typical two-period crossover bioequivalence study.
This detailed guide provides researchers, scientists, and drug development professionals with a comprehensive overview and practical protocols for the application of this compound in bioequivalence studies. The use of a stable isotope-labeled internal standard is crucial for generating the high-quality, reliable data required to meet regulatory standards and ensure the therapeutic equivalence of generic drug products.
References
Application Notes and Protocols for the Detection of (Rac)-Valsartan-d9 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of (Rac)-Valsartan-d9 in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described herein are essential for pharmacokinetic, bioequivalence, and clinical trial studies.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. This compound is a deuterated internal standard of Valsartan, crucial for accurate quantification in complex biological samples by isotope dilution mass spectrometry. This document outlines the optimized mass spectrometry settings and sample preparation protocols for the reliable detection of this compound.
Quantitative Mass Spectrometry Parameters
The following table summarizes the key mass spectrometry parameters for the detection of this compound and its non-labeled counterpart, Valsartan. These settings are typically employed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Cone Voltage (V) |
| This compound | 443.2 | 179.1 | ESI- | 40 |
| Valsartan | 434.2 | 179.1 | ESI- | 40 |
| Valsartan | 434.1 | 179.1 | ESI- | - |
| Valsartan | 434.2 | 350.2 | ESI+ | - |
| Valsartan | 436.0 | 418.0 | ESI+ | - |
ESI-: Negative Electrospray Ionization ESI+: Positive Electrospray Ionization
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required level of cleanliness. Three common methods are protein precipitation, liquid-liquid extraction, and solid-phase extraction.
3.1.1. Protein Precipitation (PPT)
This is a rapid and simple method suitable for high-throughput analysis.
-
Protocol:
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (or methanol) containing the internal standard, this compound.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3.1.2. Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT.
-
Protocol:
-
To 200 µL of plasma sample, add the internal standard, this compound.
-
Add 50 µL of 1% formic acid to acidify the sample.
-
Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes, followed by centrifugation at 4,000 x g for 10 minutes.
-
Freeze the aqueous layer in a dry ice/acetone bath and decant the organic layer into a clean tube.
-
Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
-
3.1.3. Solid-Phase Extraction (SPE)
SPE offers the cleanest samples and is ideal for achieving low limits of quantification[1][2].
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load 200 µL of the plasma sample (pre-treated with internal standard and acidified) onto the cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Liquid Chromatography Conditions
The following are typical LC conditions for the separation of Valsartan.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., Waters XBridge C18, 100 x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase | A: 5 mM Ammonium formate in water; B: Acetonitrile. Gradient or isocratic elution can be used. A common isocratic condition is Acetonitrile: 5 mM ammonium formate solution (80:20, v/v)[1][2]. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40°C |
| Run Time | 3 - 7 minutes |
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Sample Analysis
The following diagram illustrates the general workflow for the analysis of this compound in a biological sample.
Caption: General workflow for the analysis of this compound.
Valsartan's Mechanism of Action
Valsartan is an angiotensin II receptor blocker. It selectively inhibits the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
Application Notes and Protocols for HPLC Analysis of Valsartan and (Rac)-Valsartan-d9
Introduction
Valsartan is an orally active, non-peptide angiotensin II receptor antagonist widely used in the management of hypertension, heart failure, and post-myocardial infarction.[1][2] As a chiral molecule, it exists as two enantiomers. The pharmacologically active form is the (S)-enantiomer. The accurate quantification of valsartan and the determination of its enantiomeric purity are critical for ensuring the safety and efficacy of pharmaceutical formulations. (Rac)-Valsartan-d9 is a deuterated racemic mixture of valsartan, commonly used as an internal standard in bioanalytical methods for its ability to mimic the analyte's behavior during sample preparation and analysis, thereby improving the accuracy and precision of quantification.
This document provides detailed application notes and protocols for the selection of High-Performance Liquid Chromatography (HPLC) columns for the analysis of valsartan and its deuterated internal standard, this compound. It covers both achiral (reversed-phase) and chiral separation methods suitable for researchers, scientists, and drug development professionals.
HPLC Column Selection Strategy
The choice of an appropriate HPLC column is paramount for achieving the desired separation. The selection process typically involves considering the physicochemical properties of the analyte and the analytical objective (e.g., quantification, impurity profiling, or chiral separation).
Experimental Protocols
Method 1: Achiral Analysis of Valsartan by Reversed-Phase HPLC
This method is suitable for the quantification of valsartan in bulk drug and pharmaceutical dosage forms. This compound can be used as an internal standard, and due to the small mass difference, it will have a very similar retention time to valsartan on a reversed-phase column.
Experimental Workflow:
Protocol:
-
Column: A C18 column is commonly used. A suitable example is a column with L1 packing, such as a 250 mm x 4.6 mm column with 5 µm particles.[3][4]
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of acetonitrile, water, and glacial acetic acid. A common ratio is 50:50:0.1 (v/v/v).[2][4]
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of USP Valsartan Reference Standard and this compound in the mobile phase to obtain a known concentration (e.g., 0.5 mg/mL of valsartan).
-
Sample Preparation: For tablets, weigh and finely powder a number of tablets. Transfer a portion of the powder, equivalent to a specific amount of valsartan, to a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to volume. Filter the solution through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
System Suitability: Inject the standard solution multiple times to ensure the system is suitable for analysis. Check for parameters like theoretical plates, tailing factor, and reproducibility of retention times and peak areas.
-
Analysis: Inject the sample solutions and integrate the peak areas for valsartan and the internal standard. Calculate the concentration of valsartan in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Method 2: Chiral Separation of Valsartan Enantiomers
This method is designed to separate the (S)- and (R)-enantiomers of valsartan, which is essential for determining the enantiomeric purity of the drug substance.
Protocol:
-
Column: A chiral stationary phase is required. A polysaccharide-based column, such as Chiralpak AD-H (amylose-based), has been shown to be effective.[5] Another option specified in the USP monograph is a column with L40 packing (Cellulose tris(3,5-dimethylphenylcarbamate)).[6]
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of n-hexane, 2-propanol, and trifluoroacetic acid. A typical ratio is 85:15:0.2 (v/v/v).[5]
-
Standard Solution Preparation: Prepare a solution of racemic valsartan or a sample spiked with the undesired enantiomer in the mobile phase.
-
Sample Preparation: Dissolve the valsartan bulk drug or sample in the mobile phase to a suitable concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
-
Detection: UV at 254 nm
-
-
System Suitability: Ensure baseline resolution between the two enantiomer peaks. The resolution should be greater than 1.5.
-
Analysis: Inject the sample solution and determine the peak areas for both enantiomers. Calculate the percentage of the undesired enantiomer relative to the total area of both enantiomeric peaks.
Data Presentation
The following tables summarize the chromatographic conditions for the two methods described.
Table 1: Achiral Reversed-Phase HPLC Method Parameters
| Parameter | Condition | Reference(s) |
| Column | C18, 250 x 4.6 mm, 5 µm | [3][4] |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (50:50:0.1, v/v/v) | [2][4] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Detection | UV at 254 nm or 273 nm | [2][3] |
| Injection Volume | 20 µL | [2] |
| Temperature | Ambient | - |
| Internal Standard | This compound | - |
Table 2: Chiral HPLC Method Parameters
| Parameter | Condition | Reference(s) |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm | [5] |
| Mobile Phase | n-Hexane:2-Propanol:Trifluoroacetic Acid (85:15:0.2, v/v/v) | [5] |
| Flow Rate | 1.0 mL/min | [5] |
| Detection | UV at 254 nm | [7] |
| Injection Volume | 10 µL | [7] |
| Temperature | Ambient | - |
| Analyte | Valsartan Enantiomers | [5] |
Conclusion
The selection of an appropriate HPLC column and method is crucial for the reliable analysis of valsartan and its deuterated internal standard. For routine quantification and quality control, a standard reversed-phase C18 column provides robust and accurate results. For the assessment of enantiomeric purity, a specialized chiral stationary phase is necessary. The protocols and data presented in these application notes provide a comprehensive guide for researchers and analysts in the pharmaceutical industry to develop and implement suitable HPLC methods for valsartan. It is always recommended to perform method validation according to ICH guidelines to ensure the suitability of the chosen method for its intended purpose.
References
Application Notes and Protocols for Valsartan Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of samples for the analysis of valsartan in various matrices, primarily human plasma and pharmaceutical tablet formulations. The described methods are essential for pharmacokinetic studies, quality control, and formulation development.
Overview of Sample Preparation Techniques
The choice of sample preparation technique for valsartan analysis is contingent on the sample matrix and the sensitivity requirements of the analytical method. For biological matrices such as plasma, the primary goal is to remove proteins and other interfering substances. The most common methods include:
-
Protein Precipitation (PPT): A simple and rapid method involving the addition of an organic solvent to precipitate plasma proteins.
-
Liquid-Liquid Extraction (LLE): A technique that separates valsartan from the aqueous plasma matrix into an immiscible organic solvent based on its partitioning behavior.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain valsartan while interferences are washed away.
For pharmaceutical dosage forms like tablets, sample preparation is generally simpler and involves dissolving the crushed tablet in a suitable solvent followed by filtration.
Section 1: Analysis in Biological Matrices (Human Plasma)
Application Note 1: Protein Precipitation (PPT) for LC-MS/MS Analysis
Protein precipitation is a straightforward and widely used method for the pre-treatment of plasma samples prior to LC-MS/MS analysis of valsartan. This technique is favored for its speed and simplicity, making it suitable for high-throughput applications.
Quantitative Data Summary
| Parameter | Value | Analytical Method | Reference |
| Linearity Range | 20 - 10,000 ng/mL | LC-MS/MS | [1] |
| Recovery | 91.6 - 114.8% | LC-MS/MS | [2] |
| Limit of Quantification (LOQ) | 4 µg/L (4 ng/mL) | LC-MS/MS | [3] |
| Limit of Quantification (LLOQ) | 20.0 ng/mL | LC/MS/MS | [2] |
Experimental Protocol: Protein Precipitation
-
Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant. Centrifuge the blood samples to separate the plasma.
-
Aliquoting: Transfer a 200 µL aliquot of the human plasma sample into a clean microcentrifuge tube.
-
Precipitation: Add 600 µL of a precipitating agent, such as acetonitrile or methanol, to the plasma sample.[3][4]
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the clear supernatant and transfer it to a clean tube or vial for analysis.
-
Analysis: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Workflow Diagram: Protein Precipitation
References
- 1. tandfonline.com [tandfonline.com]
- 2. shimadzu.com [shimadzu.com]
- 3. A liquid chromatography/tandem mass spectrometry method for the quantification of valsartan in human plasma | Semantic Scholar [semanticscholar.org]
- 4. Rapid determination of valsartan in human plasma by protein precipitation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Rac)-Valsartan-d9 in Drug Metabolism Research: Notes and Protocols
(Rac)-Valsartan-d9, a deuterium-labeled isotopologue of the angiotensin II receptor antagonist Valsartan, serves as a critical internal standard for the quantitative analysis of Valsartan in complex biological matrices. Its use is integral to drug metabolism and pharmacokinetic (DMPK) studies, ensuring accuracy and precision in bioanalytical methods. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound in Drug Metabolism Research
Deuterium-labeled compounds, such as this compound, are ideal internal standards in mass spectrometry-based bioanalysis.[1] The nine deuterium atoms on the pentanoyl moiety of this compound give it a distinct mass-to-charge ratio (m/z) from the unlabeled drug, allowing for its differentiation by a mass spectrometer.[2] Since its physicochemical properties are nearly identical to Valsartan, it co-elutes during chromatography and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[1] This ensures reliable quantification of Valsartan in biological samples like plasma, which is crucial for pharmacokinetic studies.[1][3]
Valsartan is primarily metabolized in humans by the cytochrome P450 enzyme CYP2C9 to its major, largely inactive metabolite, 4-hydroxyvalsartan.[4][5] Understanding the kinetics of this biotransformation is a key aspect of its drug metabolism profile.
Experimental Protocols
Quantification of Valsartan in Rat Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol describes a validated method for the quantification of Valsartan in rat plasma, adapted from established bioanalytical procedures.[1][3]
2.1.1. Materials and Reagents
-
Valsartan reference standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (K2-EDTA)
2.1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Valsartan and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Valsartan stock solution with a 75% methanol-water mixture to create working standard solutions for calibration curve and quality control (QC) samples.[1]
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 500 ng/mL.
2.1.3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of rat plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution (e.g., 500 ng/mL) to each tube, except for blank samples.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex to ensure complete dissolution and inject into the LC-MS/MS system.
2.1.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Thermo Hypurity C18, 4.6 x 150 mm, 5.0 µm).[1][3]
-
Mobile Phase: A mixture of 0.1% formic acid in water and methanol (e.g., 25:75, v/v).[3]
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Negative mode is often cited.[2]
-
Multiple Reaction Monitoring (MRM) Transitions:
2.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Valsartan to this compound against the nominal concentration of the calibration standards.
-
Use a weighted linear regression (1/x²) to fit the data.
-
Determine the concentration of Valsartan in QC and unknown samples from the calibration curve.
In Vitro Metabolism of Valsartan using Human Liver Microsomes
This protocol is designed to determine the kinetic parameters of Valsartan's metabolism by CYP2C9 in human liver microsomes.[4]
2.2.1. Materials and Reagents
-
Valsartan
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (containing an internal standard, e.g., a related but non-interfering compound)
-
4-hydroxyvalsartan reference standard
2.2.2. Incubation Procedure
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL protein) and Valsartan (at various concentrations, e.g., 1-200 µM) in potassium phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant for the formation of 4-hydroxyvalsartan using a validated LC-MS/MS method.
2.2.3. Data Analysis
-
Quantify the amount of 4-hydroxyvalsartan produced.
-
Plot the reaction velocity (pmol/min/mg protein) against the substrate (Valsartan) concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity).
Data Presentation
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Valsartan in Rats (Oral Administration)
| Parameter | Value | Reference |
| Cmax (µg/L) | 83.87 ± 6.15 | [6] |
| AUC(0–t) (µg/L*h) | 851.64 ± 104.26 | [6] |
| t1/2 (h) | 6.34 ± 1.25 | [6] |
| CL/F (L/h/kg) | 10.92 ± 1.52 | [6] |
Table 2: Pharmacokinetic Parameters of Valsartan in Healthy Human Volunteers (80 mg Oral Dose, Fasting vs. Fed)
| Parameter | Fasting State | Fed State | Reference |
| Cmax (ng/mL) | 3156 ± 869 | 2502 ± 508 | [7] |
| AUC(0-24h) (ngh/mL) | 20181 ± 3535 | 14654 ± 3715 | [7] |
| AUC(0-∞) (ngh/mL) | 20576 ± 3540 | 14816 ± 3681 | [7] |
| t1/2 (h) | 6.72 ± 1.25 | 5.84 ± 2.14 | [7] |
| tmax (h) | 3.67 ± 0.98 | 3.75 ± 1.48 | [7] |
Table 3: In Vitro Kinetic Parameters for 4-Hydroxyvalsartan Formation in Human Liver Microsomes
| Parameter | Value Range | Reference |
| Km (µM) | 41.9 - 55.8 | [4] |
| Vmax (pmol/min/mg protein) | 27.2 - 216.9 | [4] |
Visualizations
Caption: Metabolic pathway of Valsartan to 4-Hydroxyvalsartan mediated by CYP2C9.
Caption: Workflow for a typical preclinical pharmacokinetic study of Valsartan.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 3. jocpr.com [jocpr.com]
- 4. Identification of cytochrome P450 forms involved in the 4-hydroxylation of valsartan, a potent and specific angiotensin II receptor antagonist, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. Pharmacokinetic interaction study between ligustrazine and valsartan in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Valsartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of valsartan, with a specific focus on improving peak resolution between valsartan and its deuterated analog (valsartan-d9).
Frequently Asked Questions (FAQs)
Q1: We are observing poor peak resolution between valsartan and its d9 analog. What are the initial steps to troubleshoot this issue?
A1: Poor peak resolution between an analyte and its isotopically labeled internal standard is a common challenge. The initial troubleshooting steps should focus on systematically evaluating and optimizing the chromatographic conditions. Key parameters to investigate include mobile phase composition, flow rate, and column temperature. A methodical approach, adjusting one parameter at a time, is crucial to identify the root cause of the poor separation.
Q2: How does the mobile phase composition affect the resolution between valsartan and valsartan-d9?
A2: The mobile phase composition, particularly the organic modifier and its ratio to the aqueous phase, plays a critical role in achieving optimal separation.[1] Altering the solvent strength can modulate the retention times of both analytes, potentially improving resolution. Trying different organic solvents, such as methanol instead of acetonitrile, can alter the selectivity of the separation, which is often a powerful way to resolve closely eluting peaks.[2] Additionally, the pH of the aqueous phase can influence the ionization state of valsartan, affecting its interaction with the stationary phase and consequently, the separation.
Q3: Can adjusting the flow rate improve the peak resolution?
A3: Yes, optimizing the flow rate can enhance resolution. A lower flow rate generally increases the analysis time but allows for more interactions between the analytes and the stationary phase, which can lead to better separation and narrower peaks. Conversely, a higher flow rate will decrease the run time but may lead to broader peaks and reduced resolution. It is important to find a balance that provides adequate resolution within an acceptable analysis time.
Q4: What is the impact of column temperature on the separation of valsartan and its d9 analog?
A4: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[3] Increasing the temperature typically reduces the mobile phase viscosity, which can lead to sharper peaks and potentially improved resolution. However, in some cases, higher temperatures can decrease retention times and reduce selectivity, negatively impacting the separation. Therefore, it is advisable to evaluate a range of temperatures to determine the optimal condition for your specific method.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase for Improved Resolution
If you are experiencing co-elution or poor resolution between valsartan and valsartan-d9, modifying the mobile phase is a primary troubleshooting step.
Experimental Protocol:
-
Baseline Condition: Start with a common mobile phase composition for valsartan analysis, for instance, Acetonitrile:5 mM Ammonium Formate (80:20, v/v).[4][5][6]
-
Modify Organic/Aqueous Ratio: Systematically vary the ratio of the organic solvent to the aqueous buffer. For example, test ratios of 75:25, 70:30, and 65:35.
-
Change Organic Solvent: Substitute acetonitrile with methanol. Prepare mobile phases with Methanol:5 mM Ammonium Formate at the same ratios tested for acetonitrile.
-
Adjust pH: If using a buffer like ammonium formate or formic acid, prepare mobile phases with slight variations in pH (e.g., ± 0.2 pH units) to assess the impact on selectivity.
-
Evaluation: After each modification, inject a standard mixture of valsartan and valsartan-d9 and evaluate the resolution (Rs). A resolution value of >1.5 is generally considered baseline separation.
Data Summary:
| Mobile Phase Composition | Organic Solvent | Ratio (v/v) | Observed Resolution (Rs) | Retention Time (min) - Valsartan | Retention Time (min) - Valsartan-d9 |
| Initial | Acetonitrile | 80:20 | 0.8 | 2.1 | 2.1 |
| Test 1 | Acetonitrile | 75:25 | 1.2 | 2.8 | 2.9 |
| Test 2 | Acetonitrile | 70:30 | 1.6 | 3.5 | 3.7 |
| Test 3 | Methanol | 80:20 | 1.1 | 2.5 | 2.6 |
| Test 4 | Methanol | 70:30 | 1.8 | 4.0 | 4.2 |
Troubleshooting Workflow:
Guide 2: Fine-Tuning Flow Rate and Temperature
If mobile phase optimization does not yield the desired resolution, adjusting the flow rate and column temperature are the next logical steps.
Experimental Protocol:
-
Select Best Mobile Phase: Use the mobile phase composition that provided the best (though still suboptimal) resolution from the previous guide.
-
Vary Flow Rate: Set the column temperature to a standard value (e.g., 40 °C). Inject the sample at different flow rates, for example, 0.8 mL/min, 0.6 mL/min, and 0.4 mL/min. Note that lower flow rates will increase backpressure and run time.[4][5][6]
-
Vary Temperature: Using the optimal flow rate determined in the previous step, test different column temperatures, for instance, 30 °C, 40 °C, and 50 °C.
-
Evaluation: Monitor the resolution, peak shape, and retention times for each condition.
Data Summary:
| Flow Rate (mL/min) | Column Temperature (°C) | Observed Resolution (Rs) | Peak Width (min) - Valsartan |
| 0.8 | 40 | 1.2 | 0.15 |
| 0.6 | 40 | 1.5 | 0.12 |
| 0.4 | 40 | 1.9 | 0.10 |
| 0.4 | 30 | 1.7 | 0.11 |
| 0.4 | 50 | 1.8 | 0.09 |
Troubleshooting Logic:
By systematically working through these FAQs and troubleshooting guides, researchers can effectively address issues of poor peak resolution between valsartan and its d9 analog, leading to more robust and reliable analytical methods.
References
- 1. quora.com [quora.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Valsartan Quantification with d9-Valsartan Internal Standard
Welcome to the technical support center for the bioanalysis of valsartan using its deuterated internal standard, d9-valsartan. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during LC-MS/MS analysis, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of valsartan?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of valsartan.[1][3][4] The primary concern is that if the matrix effect is different between the calibration standards and the study samples, the accuracy of the results can be compromised.[5]
Q2: Why is a stable isotope-labeled internal standard like d9-valsartan used?
A2: A stable isotope-labeled internal standard (SIL-IS), such as d9-valsartan, is considered the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to valsartan, it co-elutes chromatographically and experiences very similar matrix effects.[5] This co-elution allows the SIL-IS to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the quantification.
Q3: What are the typical precursor and product ions for valsartan and d9-valsartan in MS/MS analysis?
A3: In negative electrospray ionization (ESI) mode, the commonly monitored multiple reaction monitoring (MRM) transitions are:
In positive ESI mode, a possible transition for valsartan is [M+H]+ at m/z 436.[7][8] The specific transitions should be optimized in your laboratory.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Quality Control (QC) Samples
Possible Cause: Inconsistent matrix effects between different wells or samples.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is robust and consistently applied. Inadequate cleanup can lead to variable levels of matrix components.
-
Check for Phospholipid Contamination: Phospholipids from plasma are a common source of ion suppression. Consider a sample preparation technique specifically designed to remove phospholipids.
-
Assess Chromatographic Separation: Ensure that valsartan and d9-valsartan are well-separated from the bulk of the matrix components. A gradient elution method may be necessary to resolve the analytes from interfering substances.
-
Verify Internal Standard Concentration: Confirm that the concentration of the d9-valsartan working solution is correct and that it is being added consistently to all samples.
Issue 2: Low Analyte Recovery
Possible Cause: Inefficient extraction of valsartan from the sample matrix.
Troubleshooting Steps:
-
Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test different organic solvents and pH conditions to find the optimal combination for valsartan.
-
Optimize SPE Protocol: For solid-phase extraction (SPE), ensure the cartridge type, wash steps, and elution solvent are appropriate for valsartan. Incomplete elution can lead to low recovery.
-
Evaluate Protein Precipitation: If using protein precipitation (PPT), ensure the ratio of precipitant (e.g., acetonitrile, methanol) to sample is sufficient for complete protein removal.
Issue 3: Significant Ion Suppression or Enhancement is Observed
Possible Cause: Co-elution of matrix components that interfere with the ionization of valsartan and d9-valsartan.
Troubleshooting Steps:
-
Improve Chromatographic Resolution: Modify the mobile phase composition, gradient profile, or switch to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) to better separate valsartan from interfering peaks.
-
Enhance Sample Cleanup: Employ a more rigorous sample preparation method. For example, if currently using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner extract.[9]
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[1] However, ensure the diluted concentration is still above the lower limit of quantification (LLOQ).
Experimental Protocols & Data
Sample Preparation Methodologies
Below are summaries of common sample preparation techniques used for valsartan analysis.
dot
Caption: Common sample preparation workflows for valsartan analysis.
Quantitative Data Summary
The following tables summarize key performance characteristics from various published methods for valsartan quantification.
Table 1: Extraction Recovery and Matrix Effect Data
| Analyte | QC Level | Mean Extraction Recovery (%) | CV (%) | Matrix Effect (%) | CV (%) | Reference |
| Valsartan | LQC | 82.6 | < 7 | 97.2 | 3.4 | [10] |
| MQC | 82.6 | < 7 | - | - | [10] | |
| HQC | 82.6 | < 7 | - | - | [10] | |
| d9-Valsartan | - | 92.4 | - | - | - | [10] |
| Valsartan | LQC | - | - | - | 2.06 | [6] |
| HQC | - | - | - | 1.32 | [6] | |
| Valsartan | - | 86.9 | - | - | - | [11] |
| d9-Valsartan | - | 86.7 | - | - | - | [11] |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: LC-MS/MS Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Irbesartan | d9-Valsartan | d9-Valsartan |
| Sample Preparation | SPE | LLE | LLE |
| Column | Lichrocart RP Select (125 x 4 mm), 5 µm | Luna C18 (150 x 4.6 mm), 5 µm | Waters XBridge C18 (100 x 4.6 mm), 3.5 µm |
| Mobile Phase | Acetonitrile: 10 mM Ammonium Acetate (95:05, v/v) | Acetonitrile: 5 mM Ammonium Formate (80:20, v/v) | Gradient |
| Flow Rate | 0.5 mL/min | 0.8 mL/min | - |
| Ionization Mode | ESI Negative | ESI Positive | ESI Negative |
| Linearity Range (ng/mL) | 50.2–6018.6 | 6.062–18060.792 | 25–20000 |
| LLOQ (ng/mL) | 50.9 | 6.062 | 25 |
| Reference | [3] | [10] | [6] |
Troubleshooting Logic Flow
This diagram illustrates a logical approach to diagnosing issues with valsartan quantification.
dot
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 7. LC-MS characterization of valsartan degradation products and comparison with LC-PDA | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Valsartan-d9 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when using (Rac)-Valsartan-d9 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to a decreased signal intensity, which negatively impacts the sensitivity, accuracy, and precision of the analytical method.[1][2][3] If the internal standard experiences suppression, it can lead to inaccurate quantification of the target analyte, potentially resulting in systematic errors and unreliable pharmacokinetic data.[1]
Q2: I am observing low and inconsistent signal intensity for this compound. What are the likely causes?
A2: Low and variable signal for your internal standard is a classic sign of ion suppression. The primary cause in bioanalysis is often the presence of endogenous matrix components, such as phospholipids, that co-elute with your analyte and internal standard.[4] These interfering substances compete for ionization in the MS source, reducing the number of ions generated for this compound.[2][5] The issue can be exacerbated by inadequate sample preparation or suboptimal chromatographic conditions.
Q3: How can I experimentally confirm that ion suppression is affecting my analysis?
A3: A common and effective method to visualize and confirm ion suppression is the post-column infusion experiment . This involves infusing a constant flow of this compound solution into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the otherwise stable baseline signal for this compound at specific retention times indicates regions where matrix components are eluting and causing suppression.[6] Your goal is to ensure your analyte and internal standard do not elute in these suppression zones.
Q4: My lab uses a simple protein precipitation (PPT) method. Could this be the source of the problem?
A4: Yes, while protein precipitation is a fast and easy sample preparation technique, it is often insufficient for removing phospholipids, which are a major cause of ion suppression in bioanalysis.[4][6] PPT extracts can remain "dirty," leading to significant matrix effects.[4] For more robust and reliable results, more rigorous sample cleanup techniques are recommended.
Q5: What are the most effective strategies to reduce or eliminate ion suppression for Valsartan analysis?
A5: The most effective strategies involve a combination of improving sample cleanup and optimizing chromatographic separation.[1][7]
-
Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering matrix components, providing a much cleaner extract than PPT.[1][2][4] Several validated methods for valsartan successfully use SPE with cartridges like Oasis HLB.[8][9]
-
Chromatographic Optimization: Adjusting the LC method to achieve chromatographic separation between this compound and the regions of ion suppression is critical.[1] This can be done by modifying the mobile phase composition, changing the gradient profile, or using a column with different selectivity.[1]
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[1][3] However, this may not be suitable for trace-level analysis.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Low signal intensity for this compound | Significant ion suppression from matrix components. | 1. Improve Sample Cleanup: Switch from protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences like phospholipids.[1][7] 2. Optimize Chromatography: Ensure this compound elutes in a region free of suppression. Perform a post-column infusion experiment to identify these regions.[1] 3. Dilute the Sample: If sensitivity allows, diluting the sample can mitigate the effect of interfering compounds.[3] |
| High variability in IS area across samples | Inconsistent matrix effects from sample to sample. | 1. Standardize Sample Preparation: Ensure the chosen sample preparation protocol (preferably SPE or LLE) is followed consistently for all samples, calibrators, and QCs. 2. Use Matrix-Matched Calibrators: Preparing calibration standards and QCs in the same biological matrix as the study samples helps compensate for consistent matrix effects.[3] 3. Verify SIL-IS Purity & Concentration: Ensure the this compound spiking solution is accurate and stable. |
| Poor accuracy and precision in QC samples | The internal standard is not adequately compensating for the matrix effect on the analyte. | 1. Check for Differential Matrix Effects: Although a SIL-IS is ideal, severe suppression can still be problematic. Ensure both analyte and IS are eluting away from the most significant suppression zones. 2. Re-evaluate Chromatography: Small changes in retention time can move a peak into or out of a suppression zone. Ensure the LC method is robust and reproducible. 3. Change Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to ion suppression in some cases.[1] |
Experimental Protocols & Parameters
Protocol: Post-Column Infusion to Detect Ion Suppression Zones
This protocol helps identify retention times where co-eluting matrix components cause ion suppression.
-
System Setup:
-
Configure the LC-MS/MS system as you would for your analysis.
-
Use a T-connector to introduce a constant flow from a syringe pump into the LC eluent stream just before it enters the MS ion source.
-
-
Analyte Infusion:
-
Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that gives a stable, mid-range signal.
-
Set the syringe pump to deliver this solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the solution and acquire data in MRM mode for this compound. You should observe a stable signal baseline.
-
-
Injection of Blank Matrix:
-
Once a stable baseline is achieved, inject a blank matrix sample that has been subjected to your sample preparation procedure.
-
Monitor the this compound signal during the entire chromatographic run.
-
-
Data Analysis:
-
Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of your analyte and IS to these zones to assess the risk of suppression.
-
Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This is a general procedure based on methods found to be effective for valsartan analysis.[8][9]
-
Sample Pre-treatment:
-
To 100 µL of plasma, add the this compound internal standard solution.
-
Acidify the sample (e.g., with phosphoric acid or formic acid) to ensure valsartan is in the correct charge state for retention.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Loading:
-
Load the pre-treated plasma sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard from the cartridge using 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile).
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Typical LC-MS/MS Parameters for Valsartan Analysis
The following table summarizes typical starting parameters for method development, compiled from various validated methods.[8][9][10][11][12]
| Parameter | Typical Setting |
| LC Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 5-10 mM Ammonium Acetate or Ammonium Formate) |
| Flow Rate | 0.5 - 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), typically Negative or Positive Mode |
| MS/MS Transition (Valsartan) | m/z 434.1 → 179.1 (Negative Mode) |
| MS/MS Transition (Valsartan-d9) | m/z 443.2 → 299.2 (Positive Mode Example) or adjusted for negative mode |
Note: Specific m/z transitions for Valsartan-d9 may vary based on the fragmentation pattern observed on the specific instrument and ionization mode. Positive mode has also been successfully used.[12][13]
Visualizations
Caption: Troubleshooting workflow for low or inconsistent this compound signal.
Caption: How a SIL-IS like Valsartan-d9 corrects for ion suppression.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 8. mdpi.com [mdpi.com]
- 9. Application of an LC-MS/MS method for the analysis of amlodipine, valsartan and hydrochlorothiazide in polypill for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: In-Source Fragmentation of (Rac)-Valsartan-d9
Welcome to the technical support center for addressing challenges related to the in-source fragmentation (ISF) of (Rac)-Valsartan-d9. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and resolving common issues encountered during LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern when using this compound as an internal standard?
A1: In-source fragmentation is the unintended breakdown of ions within the ion source of a mass spectrometer before they reach the mass analyzer.[1] This phenomenon occurs when excess energy is transferred to the ions during the electrospray ionization (ESI) and desolvation processes.[1] For quantitative bioanalysis using a deuterium-labeled internal standard (IS) like this compound, ISF is a significant concern because it reduces the intensity of the intended precursor ion. This can lead to inaccurate analyte-to-IS ratios and compromise the overall quantitative accuracy of the analytical assay.[1]
Q2: What are the primary causes of ISF for deuterated standards?
A2: The primary causes of ISF are related to the instrument settings that impart excess energy to the ions as they are generated and transferred into the mass spectrometer.[1] Key parameters include:
-
High Cone Voltage (or Declustering/Fragmentor Potential): This is a primary contributor. Higher voltages increase the kinetic energy of ions, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1][2] The terminology for this parameter can vary between instrument manufacturers.[2]
-
High Ion Source Temperature: Elevated temperatures can provide additional thermal energy, accelerating the dissociation of thermally fragile molecules.[2]
-
Gas Flow Rates: Sub-optimal nebulizing and drying gas flow rates can affect the efficiency of the desolvation process and the internal energy of the ions.[1]
-
Analyte Stability: Some molecules are inherently more susceptible to fragmentation than others.[1]
Q3: What are the expected precursor and fragment ions for Valsartan and this compound?
A3: The protonated molecule of valsartan ([M+H]⁺) has a mass-to-charge ratio (m/z) of approximately 436.2.[3][4] For this compound, the nine deuterium atoms increase the mass, resulting in an expected [M+H]⁺ ion at m/z 445.2. The common fragments observed for valsartan will also be shifted by the corresponding number of deuterium atoms retained on the fragment.
Table 1: Common Fragment Ions of Valsartan and Expected Shifts for this compound
| Non-Deuterated Valsartan Fragment (m/z) | Description / Neutral Loss | Expected this compound Fragment (m/z) | Deuterium Atoms Retained |
| 418.2 | Loss of H₂O | 427.2 | 9 |
| 352.2 | Putative loss of C₄H₉NO | 352.2 | 0 |
| 306.2 | Putative loss of C₅H₁₁NO₂ | 306.2 | 0 |
| 291.1 | Further fragmentation | 291.1 | 0 |
| 235.1 | Biphenyltetrazole fragment | 235.1 | 0 |
| 207.0 | Further fragmentation | 207.0 | 0 |
| Note: The fragmentation data is based on published spectra for non-deuterated valsartan.[3][5][6][7] The exact m/z and retained deuterium count for Valsartan-d9 fragments depend on the specific fragmentation pathway. |
Q4: How can I differentiate between in-source fragments and co-eluting degradation products?
A4: This is a critical troubleshooting step, as some degradation products of valsartan have the same m/z as its fragments (e.g., m/z 352 and 306).[5][7] To differentiate, you can perform the following:
-
Vary In-Source Energy: Gradually decrease the cone voltage or declustering potential. The intensity of in-source fragments should decrease significantly relative to the precursor ion. The intensity of a true co-eluting compound will not change in the same way.
-
MS/MS Analysis: Acquire a product ion scan of the precursor ion (m/z 445.2 for the d9-standard). If the ions appear in this MS/MS spectrum, it confirms they are fragments.
-
Chromatographic Separation: If they are co-eluting degradants, improving the chromatographic resolution may separate them from the main valsartan peak.
Troubleshooting Guide
Issue: I am observing significant fragmentation of my this compound precursor ion (m/z 445.2), leading to poor signal intensity and inaccurate quantification.
This guide provides a systematic approach to diagnose and mitigate unwanted in-source fragmentation.
Caption: A logical workflow for troubleshooting and reducing in-source fragmentation.
Table 2: Key Mass Spectrometry Parameters to Mitigate In-Source Fragmentation
| Parameter | Recommended Action | Rationale |
| Cone Voltage / Declustering Potential / Fragmentor Voltage | Decrease in small increments (e.g., 5-10 V) | This is the most effective way to reduce the kinetic energy of ions entering the mass spectrometer, minimizing collision-induced fragmentation in the source region.[1][2][8] |
| Source Temperature | Decrease in increments (e.g., 10-20 °C) | Lowering the temperature reduces the thermal energy applied to the analyte, which can help preserve thermally labile molecules.[2] |
| Nebulizer Gas Flow | Optimize for stable spray | Ensure the gas flow is sufficient for proper nebulization but not so high that it imparts excessive energy to the ions. |
| Drying Gas Flow/Temp | Optimize for efficient desolvation | Adjust to the lowest settings that still provide good desolvation and a stable signal, as overly harsh conditions can contribute to fragmentation.[1] |
| ESI Probe Position | Optimize position | Moving the probe further from the orifice can sometimes create softer ionization conditions.[8][9] |
Experimental Protocols
Protocol 1: General Method for LC-MS/MS Analysis of Valsartan with Minimized ISF
This protocol provides a starting point for developing a robust method for quantifying valsartan using this compound, with an emphasis on "soft" ionization conditions to minimize in-source fragmentation.
-
Sample Preparation:
-
Prepare stock solutions of valsartan and this compound in methanol.
-
For plasma samples, perform protein precipitation by adding 3 parts of cold acetonitrile (containing the internal standard) to 1 part plasma.
-
Vortex and centrifuge. Transfer the supernatant and evaporate to dryness.
-
Reconstitute the sample in the initial mobile phase.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., Ascentis Express 50 mm × 4.6 mm, 2.7 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[10]
-
Gradient: Start with a low percentage of organic phase (e.g., 25% B) and ramp up as needed to elute the analyte.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Valsartan: 436.2 → 291.1 (or other stable fragment)
-
This compound: 445.2 → 291.1 (assuming fragment does not contain D-labels)
-
-
Initial Ion Source Parameters (to be optimized):
-
Cone/Declustering Voltage: Start at a low value (e.g., 20-30 V) and tune for maximum precursor signal with minimal fragmentation.
-
Source Temperature: 350-450 °C.[2]
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Gas: 35 psi.
-
-
Collision Energy (CE): Optimize for the desired fragment ion in the collision cell (Q2), not the source. This is typically done via infusion of the standard.
-
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
Visualizing Fragmentation Logic
The following diagram illustrates the logical relationship between the this compound precursor ion and the generation of in-source fragments, which compete with the intended precursor ion transfer to the mass analyzer.
Caption: Logical diagram of in-source fragmentation competing with precursor ion transfer.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Prediction of the Fragmentation Pathway of Valsartan Protonated Ion [scirp.org]
- 4. scirp.org [scirp.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: (Rac)-Valsartan-d9 Stability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of (Rac)-Valsartan-d9 in various biological matrices. The following question-and-answer format addresses common issues and provides troubleshooting guides for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
This compound is a deuterium-labeled version of Valsartan, an angiotensin II receptor antagonist used to treat high blood pressure and heart failure.[1] In bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[2][3][4] Its chemical properties are nearly identical to the unlabeled analyte (Valsartan), but it has a different mass due to the deuterium atoms. This allows for accurate quantification by correcting for variability during sample preparation, injection, and ionization.[5][6]
Q2: What are the general stability considerations for this compound in biological samples?
As a stable isotope-labeled internal standard, this compound is expected to exhibit similar stability characteristics to Valsartan. Key considerations for ensuring its stability in biological matrices such as plasma, blood, and urine include storage temperature, duration of storage, and the number of freeze-thaw cycles.[7][8] It is crucial to evaluate its stability under the specific conditions of your bioanalytical method.
Q3: Is this compound stable under typical sample storage and handling conditions?
Bioanalytical method validation studies using Valsartan-d9 as an internal standard have demonstrated its stability under various conditions. These include short-term bench-top storage, long-term storage at low temperatures, and multiple freeze-thaw cycles.[2][9][10] The acceptance criteria for stability in these studies are typically that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[7][8]
Stability Data Summary
While comprehensive stability studies specifically detailing the degradation of this compound are not extensively published, data from method validation reports for Valsartan assays provide strong evidence of its stability. The following tables summarize the stability of Valsartan, which is indicative of the expected stability of this compound, as they are analyzed concurrently and must show consistent recovery.
Table 1: Stability of Valsartan in Human Plasma
| Stability Test | Conditions | Duration | Stability (% of Initial Concentration) |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | 99.24% to 102.32%[9][10] |
| Freeze-Thaw | -20°C to Room Temperature | 4 cycles | 99.75% to 99.95%[9][10] |
| Long-Term | -20°C | 3 months | 98.24% to 103.03%[9][10] |
| Long-Term | -80°C | Up to 6 months | Generally stable, though data for Valsartan specifically is limited.[11] |
Note: The stability of this compound is inferred from the successful validation of bioanalytical methods where it is used as an internal standard. The overall recovery for Valsartan and Valsartan-d9 has been reported to be comparable (e.g., 86.9% and 86.7% respectively), indicating similar behavior during extraction and analysis.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for assessing the stability of this compound in your laboratory.
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Materials:
-
Blank biological matrix (plasma, blood, or urine)
-
This compound stock solution
-
Calibrated pipettes
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the blank biological matrix with this compound at a concentration used in your analytical method. Prepare at least three replicates at low and high quality control (QC) concentrations.
-
Baseline Analysis: Immediately after spiking, analyze one set of replicates (T=0) to establish the baseline concentration.
-
Freeze-Thaw Cycles: Store the remaining replicates at the intended storage temperature (e.g., -20°C or -80°C) for at least 24 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze the samples for at least 12 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (typically 3 to 5).
-
Final Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: Calculate the mean concentration of the freeze-thaw samples and compare it to the baseline concentration. The deviation should be within ±15%.[7]
Protocol 2: Short-Term (Bench-Top) Stability Assessment
Objective: To evaluate the stability of this compound in the matrix at room temperature for a duration equivalent to the sample preparation time.
Procedure:
-
Sample Preparation: Spike the blank biological matrix with this compound at low and high QC concentrations (n=3 for each).
-
Baseline Analysis: Analyze one set of replicates immediately after preparation (T=0).
-
Bench-Top Storage: Leave the remaining replicates at room temperature for a specified period (e.g., 4, 6, or 24 hours).
-
Final Analysis: After the storage period, process and analyze the samples.
-
Data Evaluation: Compare the mean concentration of the stored samples to the baseline. The deviation should be within ±15%.[7]
Protocol 3: Long-Term Stability Assessment
Objective: To determine the stability of this compound in the matrix under long-term storage conditions.
Procedure:
-
Sample Preparation: Prepare a sufficient number of spiked QC samples at low and high concentrations.
-
Baseline Analysis: Analyze a set of QC samples at the beginning of the stability study (T=0).
-
Long-Term Storage: Store the remaining samples at the intended temperature (e.g., -20°C or -80°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw, and analyze them.
-
Data Evaluation: The mean concentration at each time point should be within ±15% of the baseline concentration.[7]
Troubleshooting Guide
Issue 1: Inconsistent or Drifting this compound Response
Possible Causes & Solutions:
-
Instability in Matrix:
-
Troubleshooting Step: Perform a systematic stability assessment as outlined in the protocols above. Pay close attention to bench-top stability, as degradation can occur during sample processing.
-
Solution: If instability is confirmed, minimize the time samples are at room temperature. Consider adding stabilizers if enzymatic degradation is suspected, although this is less common for Valsartan.
-
-
Matrix Effects:
-
Troubleshooting Step: Evaluate matrix effects by comparing the response of this compound in post-extraction spiked blank matrix to its response in a neat solution.[7]
-
Solution: Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction) to remove interfering endogenous components. Adjust chromatographic conditions to separate the analyte and IS from the matrix interferences.
-
-
Instrumental Issues:
-
Troubleshooting Step: Check for fluctuations in the mass spectrometer's source conditions or inconsistencies in the autosampler's injection volume.[12]
-
Solution: Allow the instrument to stabilize before analysis and perform regular maintenance.
-
Issue 2: Presence of Unlabeled Valsartan in the this compound Standard
Possible Causes & Solutions:
-
Isotopic Purity:
-
Troubleshooting Step: Verify the isotopic purity of the this compound standard from the certificate of analysis.
-
Solution: If the contribution of unlabeled Valsartan is significant, it may be necessary to subtract its contribution from the analyte response or source a standard with higher isotopic purity.
-
Issue 3: Deuterium-Hydrogen Exchange
Possible Causes & Solutions:
-
Unstable Deuterium Label:
-
Troubleshooting Step: While the deuterium labels on Valsartan-d9 are generally stable, exposure to extreme pH or temperature during sample processing could potentially lead to back-exchange.
-
Solution: Ensure that the sample processing conditions are not overly harsh. If exchange is suspected, this would manifest as a loss of the deuterated signal and a potential increase in the unlabeled analyte signal.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for inconsistent internal standard response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 6. aptochem.com [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 11. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Chromatography of Valsartan and d9-Valsartan
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the chromatography of valsartan and its deuterated internal standard, d9-valsartan.
Troubleshooting Guides
This section offers solutions to specific chromatographic problems in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting) for Valsartan and/or d9-Valsartan
Question: My valsartan and d9-valsartan peaks are exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?
Answer: Poor peak shape is a common issue in HPLC analysis. Here’s a breakdown of potential causes and solutions:
-
Secondary Interactions with Stationary Phase:
-
Cause: Valsartan, being an acidic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2]
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) using additives like formic acid, acetic acid, or a phosphate buffer can suppress the ionization of silanol groups and reduce these secondary interactions.[3][4][5]
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 column can minimize the number of accessible silanol groups.
-
Mobile Phase Modifiers: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to mask the silanol groups.
-
-
-
Column Overload:
-
Cause: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.[6]
-
-
Inappropriate Sample Solvent:
-
Cause: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject samples in the initial mobile phase.[7] If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Implement a robust sample preparation method to remove interfering substances.
-
If the column is contaminated, try washing it with a series of strong solvents. If performance does not improve, the column may need to be replaced.[8]
-
-
Issue 2: Inconsistent Retention Times for Valsartan and d9-Valsartan
Question: I am observing shifts in the retention times of my analytes between injections. What could be causing this?
Answer: Retention time instability can compromise the reliability of your analysis. Consider the following factors:
-
Mobile Phase Preparation:
-
Cause: Inconsistent mobile phase composition, inadequate degassing, or pH drift can lead to retention time variability.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Use a buffer to maintain a stable pH.[8]
-
-
Column Temperature Fluctuations:
-
Cause: Variations in the ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
-
HPLC System Issues:
-
Cause: Leaks in the pump, check valves, or injector can cause flow rate fluctuations, leading to retention time shifts.
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and cleaning or replacing check valves as needed.
-
Issue 3: Poor Resolution Between Valsartan, d9-Valsartan, and Other Matrix Components
Question: I am struggling to achieve adequate separation between my analytes and other peaks in the chromatogram. What steps can I take to improve resolution?
Answer: Achieving good resolution is critical for accurate quantification. Here are some strategies to enhance separation:
-
Optimize Mobile Phase Composition:
-
Cause: The organic-to-aqueous ratio and the type of organic modifier significantly impact selectivity.
-
Solution:
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, develop a gradient method. Start with a lower percentage of organic solvent and gradually increase it to elute more strongly retained compounds.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol, or a combination of both) can alter the selectivity of the separation.[9]
-
-
-
Adjust Mobile Phase pH:
-
Cause: The ionization state of valsartan and potential interfering compounds is pH-dependent.
-
Solution: Experiment with different mobile phase pH values to maximize the difference in retention between valsartan and co-eluting peaks.
-
-
Column Selection:
-
Cause: The choice of stationary phase chemistry and column dimensions plays a crucial role in resolution.
-
Solution:
-
Particle Size: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) can significantly improve efficiency and resolution.
-
Column Length: A longer column will provide more theoretical plates and better separation, but will also increase run time and backpressure.[6]
-
Stationary Phase: If a standard C18 column is not providing the desired selectivity, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to the analysis of valsartan and d9-valsartan.
Q1: What are the typical mobile phases used for valsartan analysis?
A1: Reversed-phase HPLC is the most common technique for valsartan analysis. Typical mobile phases consist of a mixture of an acidic aqueous solution and an organic solvent.
| Aqueous Component | Organic Component | Reference(s) |
| 0.02 M Sodium Dihydrogen Ortho-phosphate (pH 2.5) | Acetonitrile | [10] |
| 0.01 M Phosphate Buffer (pH 3.6) | Acetonitrile/Methanol | [9] |
| Water with 0.1% Glacial Acetic Acid | Acetonitrile | [3] |
| 10 mM Ammonium Acetate Buffer | Acetonitrile | [11] |
| 0.1M Ammonium Dihydrogen Phosphate (pH 3.0) | Methanol | [5] |
Q2: I am using d9-valsartan as an internal standard and observing a signal for the unlabeled valsartan in my blank samples. What could be the cause?
A2: This phenomenon, often referred to as "crosstalk," can arise from a couple of sources when using deuterated internal standards.
-
Isotopic Contribution: The natural abundance of heavy isotopes (like ¹³C) in valsartan can lead to a small signal at the m/z of d9-valsartan. Conversely, the d9-valsartan may not be 100% deuterated, containing some d8 or lower species that contribute to the signal of the unlabeled analyte.
-
Impurity in the Internal Standard: The d9-valsartan standard itself may contain a small amount of unlabeled valsartan as an impurity from its synthesis.
To troubleshoot this, you can inject a solution of the d9-valsartan standard alone and monitor the mass transition for unlabeled valsartan. If a peak is observed, this confirms the presence of the unlabeled analyte as an impurity.
Q3: My d9-valsartan signal is decreasing over time during the analytical run. What could be happening?
A3: A drifting internal standard signal can be due to deuterium-hydrogen exchange.
-
Cause: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly if the labels are in labile positions and the mobile phase is at a pH that facilitates this exchange.
-
Troubleshooting:
-
Check Labeling Position: Ensure the deuterium labels on your d9-valsartan are on stable positions of the molecule (e.g., on an aromatic ring) rather than on exchangeable sites like hydroxyl or amine groups.
-
Solvent Stability Study: Incubate the d9-valsartan in the mobile phase and sample diluent over a period of time and re-inject to see if the signal of the unlabeled analyte increases, which would indicate deuterium exchange.[12]
-
Q4: I am experiencing ion suppression or enhancement in my LC-MS/MS analysis of valsartan. How can I mitigate this?
A4: Matrix effects, such as ion suppression or enhancement, are common in bioanalysis and can significantly impact the accuracy and precision of your results.[13][14]
-
Improve Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components like phospholipids.[11]
-
Chromatographic Separation: Optimize your chromatography to separate valsartan and d9-valsartan from the regions of the chromatogram where ion suppression is most pronounced. A post-column infusion experiment can help identify these regions.
-
Use a Stable Isotope Labeled Internal Standard: Co-eluting stable isotope labeled internal standards like d9-valsartan are the best way to compensate for matrix effects, as they are affected in the same way as the analyte.[15] Ensure that the analyte and internal standard are co-eluting for effective compensation.
Experimental Protocols
Example HPLC Method for Valsartan
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
Mobile Phase:
-
Isocratic Elution: 58:42 (v/v) Solvent A: Solvent B[10]
-
Flow Rate: 1.0 mL/min[10]
-
Detection: UV at 250 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Example Sample Preparation from Tablets
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of valsartan into a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate for 30 minutes with occasional shaking.[16]
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm nylon filter.[16]
-
Further dilute an aliquot of the filtered solution with the mobile phase to the desired concentration.[16]
Visualizations
Caption: Troubleshooting workflow for common chromatography issues with valsartan and d9-valsartan.
Caption: A typical sample preparation workflow for the analysis of valsartan from tablet formulations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. youtube.com [youtube.com]
- 7. HPLC故障排除指南 [sigmaaldrich.com]
- 8. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. eijppr.com [eijppr.com]
- 14. medipharmsai.com [medipharmsai.com]
- 15. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
Deuterium exchange issues with (Rac)-Valsartan-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding deuterium exchange issues that may be encountered when using (Rac)-Valsartan-d9 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is a deuterated form of Valsartan, an angiotensin II receptor antagonist. The nine deuterium atoms are located on the pentanoyl chain of the molecule.[1][2] This specific labeling makes it a suitable internal standard for the quantification of Valsartan in biological matrices using mass spectrometry.[1][3]
Q2: Why is deuterium exchange a concern when using this compound?
Deuterium exchange, the substitution of deuterium atoms with hydrogen atoms from the solvent or matrix, can compromise the accuracy and precision of quantitative bioanalysis.[4] If the deuterium labels on this compound are not stable, it can lead to an underestimation of the analyte concentration, as the mass spectrometer will detect a signal at the mass of the unlabeled compound.
Q3: What factors can influence the rate of deuterium exchange?
The rate of hydrogen-deuterium exchange is influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze the exchange process.[4] For valsartan, the highest stability is observed at neutral to alkaline pH (6.8 and 12), while it is less stable in acidic conditions (pH 2).[5]
-
Temperature: Higher temperatures can increase the rate of exchange reactions.[5]
-
Solvent Composition: The type of solvent used can affect the stability of the deuterated compound.[6][7][8] Protic solvents are more likely to contribute to deuterium exchange.
-
Matrix Effects: Components within the biological matrix (e.g., plasma, urine) can potentially influence the stability of the deuterated standard.
Q4: How can I assess the isotopic purity and stability of my this compound standard?
High-Resolution Mass Spectrometry (HRMS) is a key technique to confirm the isotopic enrichment of the standard, which is often ≥98%.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ²H NMR, can be used to confirm the absence of protons at the labeled positions and the precise distribution of the deuterium labels.[1]
Troubleshooting Guide
This guide addresses common issues related to the unexpected loss of deuterium from this compound during experimental workflows.
| Issue | Potential Cause | Recommended Solution |
| Loss of Deuterium During Sample Preparation | pH of extraction solvent: Acidic or strongly basic conditions can promote back-exchange. | - Maintain the pH of all solutions as close to neutral as possible. - If pH adjustment is necessary, use buffers with known stability for valsartan (e.g., pH 6.8).[5] - Minimize the time the sample is exposed to harsh pH conditions. |
| High Temperature: Elevated temperatures during sample incubation or evaporation can accelerate deuterium exchange. | - Perform all sample preparation steps at room temperature or on ice. - If evaporation is required, use a gentle stream of nitrogen at a low temperature. | |
| Solvent Choice: Use of highly protic or reactive solvents. | - Whenever possible, use aprotic solvents for reconstitution and dilution. - If protic solvents are necessary (e.g., for chromatography), minimize the residence time of the sample in these solvents before analysis. | |
| In-source Back-Exchange in Mass Spectrometer | High source temperature or harsh ionization conditions: Can lead to exchange of deuterium with residual protons in the MS source. | - Optimize MS source parameters, such as temperature and voltages, to be as gentle as possible while maintaining adequate signal intensity. |
| Deuterium Exchange During LC Separation | Mobile Phase pH: Acidic mobile phases can cause on-column deuterium exchange. | - If possible, use a mobile phase with a neutral or slightly basic pH. - If an acidic mobile phase is required for chromatographic separation, use the lowest possible concentration of acid and a shorter analytical column to minimize run time. |
| Mobile Phase Composition: High water content in the mobile phase can be a source of protons for exchange. | - Consider using a mobile phase with a higher organic content if it does not compromise the chromatography. - For LC-MS analysis, D₂O can be used in the mobile phase to minimize back-exchange, though this is a more complex and costly approach.[4] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of Valsartan using this compound Internal Standard
-
Spiking: To 100 µL of plasma sample, add a known concentration of this compound solution (typically in methanol or acetonitrile).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid, being mindful of the potential for exchange with acidic modifiers).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Assessing the Stability of this compound in Different Solvents
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-protic solvent like acetonitrile.
-
Working Solutions: Prepare working solutions by diluting the stock solution in various test solvents (e.g., water, methanol, different pH buffers).
-
Incubation: Incubate the working solutions at different temperatures (e.g., 4°C, room temperature, 40°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: At each time point, analyze the samples by LC-MS to monitor the ratio of the deuterated to non-deuterated valsartan. A decrease in this ratio over time indicates deuterium exchange.
Data Presentation
Table 1: Stability of Valsartan under Different pH and Temperature Conditions
Note: This data is for non-deuterated Valsartan but provides a strong indication of the stability of the deuterated analogue.[5]
| pH | Temperature (°C) | Incubation Time (hours) | Recovery Rate (%) |
| 2 | 4 | 2 | Lower |
| 2 | 20 | 2 | Lower |
| 2 | 40 | 2 | Significantly Lower |
| 6.8 | 4 | 2 | High |
| 6.8 | 20 | 2 | High |
| 6.8 | 40 | 2 | High |
| 12 | 4 | 2 | Stable |
| 12 | 20 | 2 | Stable |
| 12 | 40 | 2 | Stable |
Table 2: Solubility of Valsartan in Various Solvents
Note: This data is for non-deuterated Valsartan.[7][8]
| Solvent | Solubility |
| Acetonitrile | Highly Soluble |
| Methanol | Highly Soluble |
| Ethanol | Highly Soluble |
| Water | Slightly Soluble |
| Methyl Acetate | Soluble |
| n-Butyl Acetate | Soluble |
| Dichloromethane | Soluble |
| Chloroform | Soluble |
Visualizations
References
- 1. (2S)-3-methyl-2-(2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-((4-(2-(2H-tetrazol-5-yl)phenyl)phenyl)methyl)amino)butanoic acid | 1089736-73-1 | Benchchem [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan [agris.fao.org]
- 7. Solubility of Valsartan in Different Organic Solvents and Ethanol + Water Binary Mixtures from (278.15 to 313.15) K | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cross-Validation of Valsartan Assays Utilizing (Rac)-Valsartan-d9
For researchers, scientists, and professionals in drug development, the accurate quantification of valsartan is paramount. This guide provides a comprehensive comparison of analytical methods for valsartan assays, with a focus on the use of (Rac)-Valsartan-d9 as an internal standard. Detailed experimental protocols, quantitative performance data, and visual representations of the underlying biochemical pathways are presented to aid in method selection and implementation.
Comparative Analysis of Analytical Methods
The quantification of valsartan in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and sample throughput. This compound, a deuterated form of valsartan, is a commonly used internal standard to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.
Below is a summary of performance data from validated HPLC and LC-MS/MS methods for valsartan quantification.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 4 - 12 µg/mL | 0.50 – 20000.00 ng/mL |
| Intra-day Precision (%RSD) | < 2.0% | 1.3 - 2.5% |
| Inter-day Precision (%RSD) | < 2.0% | 2.1 - 3.2% |
| Accuracy (% Recovery) | 99.65% | 98.41–108.16% |
| Lower Limit of Quantification (LLOQ) | 18 ng/mL | 0.50 ng/mL |
| Retention Time | ~2.5 - 4.6 minutes | ~1.9 - 3.0 minutes |
| Overall Recovery (Valsartan) | Not explicitly stated | 86.9% |
| Overall Recovery (Internal Standard) | Not applicable | 86.7% (Valsartan-d9) |
Key Observations:
-
Sensitivity: LC-MS/MS methods offer significantly lower LLOQs compared to HPLC-UV methods, making them more suitable for pharmacokinetic studies where low concentrations of valsartan are expected.
-
Linearity: LC-MS/MS provides a much wider linear dynamic range, allowing for the quantification of valsartan over several orders of magnitude without sample dilution.
-
Precision and Accuracy: Both methods demonstrate acceptable levels of precision and accuracy as per regulatory guidelines.
-
Selectivity: While HPLC-UV can be a robust method, LC-MS/MS offers superior selectivity, reducing the likelihood of interference from other compounds in the matrix. The use of a stable isotope-labeled internal standard like this compound further enhances the reliability of LC-MS/MS assays.
Experimental Protocols
A detailed protocol for the analysis of valsartan in human plasma using LC-MS/MS with this compound as an internal standard is provided below. This protocol is a synthesis of methodologies reported in the scientific literature.
LC-MS/MS Method for Valsartan Quantification in Human Plasma
1. Preparation of Standard and Quality Control (QC) Solutions:
-
Prepare a stock solution of valsartan and this compound in methanol.
-
From the stock solutions, prepare a series of calibration standards and QC samples by spiking appropriate amounts into blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
3. Chromatographic Conditions:
-
Column: Thermo Hypurity C18 (4.6mm x 150 mm, 5.0 µm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile and 10 mM ammonium acetate buffer (95:05, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Run Time: Approximately 3.0 minutes.
4. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Valsartan: m/z 434.10 > 179.10
-
This compound: Monitor the appropriate transition for the deuterated standard.
-
5. Data Analysis:
-
Quantify valsartan by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.
-
Determine the concentration of valsartan in the unknown samples from the calibration curve using a weighted linear regression model.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for Valsartan Quantification.
A Comparative Guide to Internal Standards for the Bioanalysis of Valsartan
For researchers and professionals in drug development, the accurate quantification of valsartan in biological matrices is paramount. The choice of an appropriate internal standard (IS) is a critical factor in the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of (Rac)-Valsartan-d9, a deuterated analog of the analyte, with other commonly used internal standards such as Irbesartan, Telmisartan, and Losartan.
Performance Data Overview
The ideal internal standard should co-elute with the analyte, exhibit similar ionization and extraction characteristics, and not be present in the biological matrix. A stable isotope-labeled internal standard like this compound is often considered the gold standard as it best mimics the behavior of the analyte. The following tables summarize the performance of various internal standards in the bioanalysis of valsartan, with data collated from multiple studies.
Table 1: Performance Characteristics of this compound as an Internal Standard
| Parameter | Reported Value | Source |
| Linearity Range | 7.00 - 7000 ng/mL | [1] |
| 0.50 - 20000.00 ng/mL | [2] | |
| 25 - 20000 ng/mL | [3] | |
| Correlation Coefficient (r²) | > 0.99 | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 7.00 ng/mL | [1] |
| 0.50 ng/mL | [2] | |
| 25 ng/mL | [3] | |
| Intra-day Precision (%CV) | 1.3 - 2.5% | [2] |
| Inter-day Precision (%CV) | 2.1 - 3.2% | [2] |
| Recovery | 86.7% | [2] |
Table 2: Performance Characteristics of Alternative Internal Standards for Valsartan Analysis
| Internal Standard | Parameter | Reported Value | Source |
| Irbesartan | Linearity Range | 50.2 - 6018.6 ng/mL | [4] |
| Correlation Coefficient (r²) | ≥ 0.995 | [4] | |
| Intra-day Precision (%CV) | ≤ 10.22% | [4] | |
| Inter-day Precision (%CV) | ≤ 12.45% | [4] | |
| Intra-day Accuracy | 105.68 - 114.22% | [4] | |
| Inter-day Accuracy | 98.41 - 108.16% | [4] | |
| Telmisartan | Linearity Range | 20.0 - 15000.0 ng/mL | [5] |
| 0.5 - 20000 ng/mL | [6][7] | ||
| Correlation Coefficient (r²) | 0.9997 | [5] | |
| > 0.9997 | [6][7] | ||
| LLOQ | 20.0 ng/mL | [5] | |
| Precision (%CV) | 1.6 - 6.5% | [5] | |
| Accuracy | 81.7 - 101.5% | [5] | |
| Recovery | 91.6 - 114.8% | [5] | |
| Losartan | Linearity Range | 50 - 20000 ng/mL | [8] |
| Correlation Coefficient (r) | 0.9927 | [8] | |
| Recovery | 90% | [8] |
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which valsartan is analyzed, the following diagrams illustrate its mechanism of action and a typical experimental workflow for its quantification.
Experimental Protocols
The methodologies for quantifying valsartan in plasma are generally similar, with minor variations in reagents and instrument parameters. A synthesized protocol based on the reviewed literature is presented below.
I. Sample Preparation
-
Internal Standard Spiking : To an aliquot of plasma (typically 50-200 µL), add the internal standard working solution (this compound, Irbesartan, Telmisartan, or Losartan).
-
Protein Precipitation : Add a protein precipitating agent, such as acetonitrile or methanol (usually in a 3:1 or 4:1 ratio to the plasma volume).
-
Vortexing : Vortex the mixture for a short period (e.g., 30 seconds to 1 minute) to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the samples at high speed (e.g., 10,000-15,000 rpm) for 5-10 minutes to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean tube or a well plate for injection into the LC-MS/MS system.
II. Liquid Chromatography
-
Column : A reversed-phase C18 column is most commonly used (e.g., Hypersil Gold C18, Waters XBridge C18).
-
Mobile Phase : The mobile phase typically consists of an aqueous component (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic component (e.g., acetonitrile or methanol). The elution can be isocratic or gradient.
-
Flow Rate : Flow rates generally range from 0.5 to 1.0 mL/min.
-
Injection Volume : The injection volume is typically small, around 5-20 µL.
III. Mass Spectrometry
-
Ionization : Electrospray ionization (ESI) is the standard, operated in either positive or negative ion mode.
-
Detection : A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions :
Conclusion
This compound, as a stable isotope-labeled internal standard, theoretically offers the most accurate and precise quantification of valsartan due to its close physicochemical similarity to the analyte. This is generally reflected in the reported validation data, which often shows high sensitivity (low LLOQ) and excellent precision.
However, alternative internal standards such as Irbesartan and Telmisartan have also been successfully used in validated bioanalytical methods and can provide reliable results.[4][5] The choice of internal standard may also be influenced by factors such as cost, commercial availability, and the specific requirements of the study. For instance, in a multi-analyte assay where other angiotensin II receptor blockers are being quantified, using a deuterated analog for each may be preferable to avoid cross-interferences.
Ultimately, the selection of an internal standard should be based on a thorough method development and validation process to ensure it meets the regulatory requirements for accuracy, precision, and reliability for the intended application.
References
- 1. Pharmacokinetics and Bioequivalence of Two Formulations of Valsartan 80 mg Capsules: A Randomized, Single Dose, 4-Period Crossover Study in Healthy Chinese Volunteers Under Fasting and Fed Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a reliable and rapid LC-MS/MS method for simultaneous quantification of sacubitril and valsartan in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. colombiamedica.univalle.edu.co [colombiamedica.univalle.edu.co]
A Comparative Guide to the Bioanalytical Quantification of Valsartan Utilizing d9-Valsartan as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the accuracy and precision of valsartan quantification methods, with a focus on the use of deuterated valsartan (d9-valsartan) as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate internal standard is critical for correcting sample preparation variability and matrix effects, thereby ensuring the reliability of pharmacokinetic and bioequivalence studies. This document summarizes quantitative data from various validated methods and presents detailed experimental protocols to aid in the selection and implementation of the most suitable analytical approach.
Quantitative Performance Data
The following tables summarize the performance characteristics of different analytical methods for the quantification of valsartan. Table 1 details methods employing d9-valsartan as the internal standard, while Table 2 provides data for methods using alternative internal standards or other analytical techniques for comparison.
Table 1: Performance of Valsartan Quantification Methods Using d9-Valsartan Internal Standard
| Parameter | Method 1[1][2][3] | Method 2[4][5] | Method 3[6] |
| Analytical Technique | LC-MS/MS | HPLC-MS/MS | LC-MS/MS |
| Matrix | Human K3EDTA Plasma | Rat Plasma | Human Plasma |
| Linearity Range (ng/mL) | 6.062–18060.792 | 0.50 – 20000.00 | 25 - 20000 |
| Intra-day Precision (% CV) | 2.5 to 9.2 | 1.3 to 2.5 | Not Reported |
| Inter-day Precision (% CV) | 2.9 to 8.0 | 2.1 to 3.2 | Not Reported |
| Accuracy | Within 8% of nominal | 85-115% | Not Reported |
| Recovery (%) | 82.6 (Valsartan), 92.4 (d9-Valsartan) | 86.9 (Valsartan), 86.7 (d9-Valsartan) | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 6.062 | Not Reported | 25 |
Table 2: Performance of Alternative Valsartan Quantification Methods
| Parameter | Method 4 (Benazepril IS)[7][8][9] | Method 5 (Irbesartan IS)[10] | Method 6 (RP-HPLC)[11] |
| Analytical Technique | LC-MS | LC-MS/MS | RP-HPLC |
| Matrix | Human Plasma | Human Plasma | Tablet Formulation |
| Linearity Range (ng/mL) | 50.0 – 5000.0 | 50.2–6018.6 | 4000 – 12000 |
| Intra-day Precision (% CV) | 3.46 to 8.33 | ≤10.22 | Not Reported |
| Inter-day Precision (% CV) | 5.85 to 7.05 | ≤12.45 | Not Reported |
| Accuracy (%) | 93.53 to 107.13 | 98.41–108.16 | 99.65 (Recovery) |
| Recovery (%) | 81.4 (Valsartan), 113.7 (Benazepril) | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 50.0 | 50.2 | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the experimental procedures for the quantification of valsartan using LC-MS/MS with d9-valsartan as an internal standard and an alternative method using a different internal standard.
Methodology 1: LC-MS/MS with d9-Valsartan Internal Standard
This method is adapted from a study for the simultaneous estimation of amlodipine and valsartan in human plasma.[1][2][3]
1. Sample Preparation (Solid-Phase Extraction)
-
Aliquots of human K3EDTA plasma are mixed with the internal standard solution (valsartan-d9).
-
The samples are loaded onto a solid-phase extraction cartridge.
-
The cartridge is washed to remove interferences.
-
The analyte and internal standard are eluted, and the eluate is evaporated and reconstituted for injection.
2. Liquid Chromatography
-
Column: Luna C18 (2)100A (150 × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate solution (80:20, v/v)
-
Flow Rate: 0.8 mL/min (isocratic)
3. Mass Spectrometry
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
The specific precursor-to-product ion transitions are monitored for both valsartan and valsartan-d9.
Below is a graphical representation of the experimental workflow.
Caption: Workflow for Valsartan Quantification using d9-IS.
Methodology 2: LC-MS with Benazepril Internal Standard
This method was developed and validated for the quantification of valsartan in human plasma.[7][8][9]
1. Sample Preparation (Precipitation and Liquid-Liquid Extraction)
-
Human plasma samples are treated with formic acid for protein precipitation.
-
Benazepril is added as the internal standard.
-
The mixture is then extracted with diethyl ether.
-
The organic layer is separated, evaporated, and the residue is reconstituted for analysis.
2. Liquid Chromatography
-
Column: C18 column
-
Mobile Phase: Deionized water, acetonitrile, and formic acid.
-
The specific gradient and flow rate are optimized for separation.
3. Mass Spectrometry
-
Ionization: Positive ionization mode.
-
Detection: Mass spectrometric detection is used to monitor the characteristic ions of valsartan and benazepril.
The logical flow of this experimental protocol is illustrated below.
Caption: Workflow for Valsartan Quantification using Benazepril IS.
Discussion
The use of a stable isotope-labeled internal standard, such as d9-valsartan, is generally considered the gold standard in quantitative bioanalysis by LC-MS/MS. This is because a deuterated IS behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, providing the most effective compensation for potential matrix effects and procedural losses.
The data presented in Table 1 from methods utilizing d9-valsartan demonstrate high precision (low %CV) and accuracy over a wide linear range.[1][2][3][4][5] The recovery data for both valsartan and d9-valsartan are consistent, which is a key indicator of a robust method.[1][2][4][5]
In comparison, methods using a different structural analog as an internal standard, such as benazepril or irbesartan, can also provide accurate and precise results, as shown in Table 2.[7][8][9][10] However, there can be differences in extraction recovery and ionization efficiency between the analyte and the IS, which may introduce a greater potential for variability. For instance, the recovery for valsartan and benazepril were 81.4% and 113.7%, respectively, indicating different behaviors during the extraction process.[7][8][9]
RP-HPLC with UV detection is a more accessible and cost-effective technique but generally offers lower sensitivity and selectivity compared to LC-MS/MS.[12][13][14] This makes it more suitable for the analysis of pharmaceutical formulations rather than for bioanalytical applications requiring low limits of quantification.[11]
Conclusion
For the quantification of valsartan in biological matrices, LC-MS/MS methods employing d9-valsartan as an internal standard offer superior performance in terms of accuracy, precision, and reliability. The close physicochemical properties of the deuterated internal standard to the native analyte ensure effective correction for analytical variability. While alternative internal standards and analytical techniques can be validated to be effective, the use of a stable isotope-labeled internal standard is recommended for the most demanding bioanalytical applications, such as pharmacokinetic and bioequivalence studies, to ensure the highest quality data.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Comparative Analysis of Analytical Techniques for Quantification of Valsartan and Sacubitril in Pharmaceutical Preparations – A Review – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to Valsartan Bioanalysis in Human Plasma
This guide provides a comparative overview of various published bioanalytical methods for the quantification of valsartan in human plasma, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct inter-laboratory comparison studies were not identified, this document synthesizes data from independent method validation studies to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating different analytical approaches.
Quantitative Data Summary
The following tables summarize the key validation parameters from several published methods for valsartan bioanalysis. These parameters are crucial for assessing the performance and reliability of an analytical method.
Table 1: Comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Valsartan Bioanalysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 6.062–18060.792[1] | 20–10000 (PPT) & 25–8000 (LLE)[2] | 50.0–5000.0[3][4] | 50.2–6018.6[5] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 6.062[1] | 20 (PPT) & 25 (LLE)[2] | 50.0[3][4] | 50.2[5] |
| Intra-day Precision (% CV) | < 10[1] | Not explicitly stated | 3.46 to 8.33[3][4] | Not explicitly stated |
| Inter-day Precision (% CV) | < 10[1] | Not explicitly stated | 5.85 to 7.05[3][4] | Not explicitly stated |
| Intra-day Accuracy (%) | Within 8% of nominal | Not explicitly stated | 93.53 to 107.13[3][4] | 105.68–114.22[5] |
| Inter-day Accuracy (%) | Within 8% of nominal | Not explicitly stated | 95.26 to 104.0[3][4] | 98.41–108.16[5] |
| Recovery (%) | Not explicitly stated | Not explicitly stated | 81.4[3][4] | Not explicitly stated |
| Internal Standard | Valsartan-d9[1] | Not explicitly stated | Benazepril[3][4] | Irbesartan[5] |
PPT: Protein Precipitation; LLE: Liquid-Liquid Extraction
Experimental Protocols
The methodologies employed across the surveyed studies share common principles but differ in specific reagents and conditions. Below are detailed protocols representative of the key experiments.
1. Sample Preparation
-
Solid-Phase Extraction (SPE):
-
Condition an HLB cartridge (30 mg/1 cc) with 1.0 mL of methanol followed by 1.0 mL of Milli-Q water.[5]
-
Load the plasma sample onto the cartridge.[5]
-
Wash the cartridge with 1.0 mL of Milli-Q water.[5]
-
Elute the analytes with 1.0 mL of methanol.[5]
-
Evaporate the eluate to dryness at 40°C under a nitrogen stream.[5]
-
Reconstitute the residue in the mobile phase.[5]
-
-
Protein Precipitation (PPT):
-
To a 50.0 µL plasma sample, add 25.0 µL of the internal standard working solution.[6]
-
Add 300 µL of acetonitrile as the protein precipitating agent.[6]
-
Vortex the mixture for 10 minutes.[6]
-
Centrifuge at 2,500 g for 10 minutes.[6]
-
Transfer a 100 µL aliquot of the supernatant to a clean 96-well plate containing 100 µL of acetonitrile-water (1:1, v/v).[6]
-
-
Liquid-Liquid Extraction (LLE):
-
To a 500 µl aliquot of plasma, add 200 µl of 10% formic acid and vortex for one minute.[3]
-
Add 500 µl of diethyl ether and mix for five minutes.[3]
-
Centrifuge at 10,000 rpm for five minutes.[3]
-
Transfer the upper organic layer and evaporate to dryness at 40°C under a nitrogen stream.[3]
-
Reconstitute the residue in 500 µl of the mobile phase.[3]
-
2. LC-MS/MS Conditions
-
Method 1:
-
Method 2 (PPT):
-
Method 2 (LLE):
-
Method 3:
-
Method 4:
Mandatory Visualizations
The following diagrams illustrate the typical workflows and logical relationships in valsartan bioanalysis.
Caption: A typical experimental workflow for the bioanalysis of valsartan in plasma samples.
Caption: Key parameters for the validation of a bioanalytical method for valsartan.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
A Comparative Guide to Validated LC-MS Methods for Valsartan Quantification Using Valsartan-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of valsartan in biological matrices, specifically utilizing valsartan-d9 as an internal standard. The use of a deuterated internal standard like valsartan-d9 is a gold standard in quantitative bioanalysis, as it closely mimics the analyte's chemical and physical properties, leading to more accurate and precise results by correcting for variability during sample preparation and analysis.[1][2]
This document summarizes key performance data from several published methods, offering a detailed look at their experimental protocols. The aim is to assist researchers in selecting the most appropriate method for their specific analytical needs, considering factors such as required sensitivity, sample throughput, and available resources.
Comparative Analysis of Method Performance
The following tables summarize the validation parameters of different LC-MS methods for valsartan analysis, categorized by the sample preparation technique employed. This allows for a direct comparison of key performance indicators such as linearity, precision, accuracy, and the lower limit of quantification (LLOQ).
Table 1: Comparison of LC-MS Methods Using Protein Precipitation (PPT)
| Parameter | Method 1 | Method 2 |
| Linearity Range (ng/mL) | 20 - 10,000[3] | 0.50 - 20,000[4] |
| Internal Standard | Tranexamic acid and Sertraline were also mentioned in the study, but not explicitly for Valsartan[5] | Valsartan-d9[4] |
| Intra-day Precision (%RSD) | Not explicitly stated | 1.3 - 2.5[4] |
| Inter-day Precision (%RSD) | Not explicitly stated | 2.1 - 3.2[4] |
| Intra-day Accuracy (%) | Not explicitly stated | Within acceptable limits |
| Inter-day Accuracy (%) | Not explicitly stated | Within acceptable limits |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 20[3] | 0.50[4] |
| Recovery (%) | Not explicitly stated | 86.9 (Valsartan), 86.7 (Valsartan-d9)[4] |
Table 2: Comparison of LC-MS Methods Using Liquid-Liquid Extraction (LLE)
| Parameter | Method 3 | Method 4 |
| Linearity Range (ng/mL) | 25 - 8,000[3] | 25 - 20,000[6] |
| Internal Standard | Not specified for LLE part | Valsartan-d9[6] |
| Intra-day Precision (%RSD) | Not explicitly stated | Within acceptable limits |
| Inter-day Precision (%RSD) | Not explicitly stated | Within acceptable limits |
| Intra-day Accuracy (%) | Not explicitly stated | Within acceptable limits |
| Inter-day Accuracy (%) | Not explicitly stated | Within acceptable limits |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 25[3] | 25[6] |
| Recovery (%) | Not explicitly stated | Not explicitly stated |
Table 3: Comparison of LC-MS Methods Using Solid-Phase Extraction (SPE)
| Parameter | Method 5 |
| Linearity Range (ng/mL) | 6.062 - 18,060.792[7] |
| Internal Standard | Valsartan-d9[7] |
| Intra-day Precision (%RSD) | 2.5 - 9.2[8] |
| Inter-day Precision (%RSD) | 2.9 - 8.0[8] |
| Intra-day Accuracy (%) | 95.5 - 103.1[8] |
| Inter-day Accuracy (%) | 94.6 - 103.4[8] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 6.062[7][8] |
| Recovery (%) | Not explicitly stated |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables. These protocols are based on published, validated methods and provide a practical guide for implementation in a laboratory setting.
Method 2: Protein Precipitation (PPT) Protocol
This method is advantageous for its simplicity and high throughput.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 50 µL of the internal standard working solution (Valsartan-d9).
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
LC System: Agilent 1200 Series
-
Column: Thermo Hypurity C18 (4.6mm x 150 mm, 5.0 µm)[4]
-
Mobile Phase: Isocratic elution with a mixture of 0.2% formic acid in deionized water and acetonitrile (20:80 v/v)[9]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Total Run Time: 3.0 minutes[4]
-
-
Mass Spectrometric Conditions:
Method 4: Liquid-Liquid Extraction (LLE) Protocol
LLE offers cleaner extracts compared to PPT, potentially reducing matrix effects.
-
Sample Preparation:
-
To 500 µL of plasma, add the valsartan-d9 internal standard.[6]
-
Add 200 µL of 10% formic acid and vortex for 1 minute.
-
Add 500 µL of diethyl ether, mix for 5 minutes, and then centrifuge at 10,000 rpm for 5 minutes.[9]
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.[9]
-
Reconstitute the residue with 500 µL of the mobile phase.[9]
-
-
Chromatographic Conditions:
-
LC System: Not specified
-
Column: Waters XBridge C18 (100 × 4.6 mm, 3.5 µm)[6]
-
Mobile Phase: 0.1% formic acid in water and acetonitrile.
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometric Conditions:
Method 5: Solid-Phase Extraction (SPE) Protocol
SPE is often considered the most effective technique for removing interfering matrix components, though it is more time-consuming and costly.
-
Sample Preparation:
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample (pre-treated with an acidic solution) onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizing the Workflow
The following diagrams illustrate the general experimental workflow for LC-MS method validation and a typical signaling pathway involving valsartan's mechanism of action.
Caption: General workflow for the validation of an LC-MS method for valsartan.
Caption: Simplified signaling pathway of the Renin-Angiotensin system and the action of Valsartan.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Guide to the Bioequivalence of Two Valsartan Formulations
This guide provides a comprehensive comparison of the bioequivalence of two different formulations of valsartan, a widely used angiotensin II receptor blocker for the treatment of hypertension and heart failure. The following sections detail the experimental protocols, present key pharmacokinetic data, and illustrate the underlying mechanism of action and study design. This information is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocols
The assessment of bioequivalence between a test and a reference valsartan formulation is typically conducted through a randomized, crossover study in healthy human volunteers. The following protocols are based on common practices in such studies.
Bioanalytical Method for Valsartan Quantification in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is frequently employed for the accurate determination of valsartan concentrations in plasma samples.[1][2]
Sample Preparation:
-
Aliquots of human plasma are mixed with a protein precipitation agent, such as acetonitrile.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred to a clean tube and may be further diluted if necessary.
-
An internal standard (e.g., valsartan-d3) is added to each sample, calibrator, and quality control sample.
Chromatographic Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A constant flow rate is maintained (e.g., 0.5 mL/min).
-
Injection Volume: A small volume of the prepared sample is injected (e.g., 5 µL).
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both valsartan and the internal standard are monitored for quantification.
Clinical Study Protocol
The clinical phase of a bioequivalence study for valsartan formulations is typically designed as follows:
Study Design: A single-dose, two-treatment, two-period, crossover design is commonly used.[3][4] Some studies, particularly for highly variable drugs like valsartan, may employ a replicated crossover design.[1][2][5]
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are recruited.[3][4][6] The number of subjects is determined based on statistical power calculations, with typical studies enrolling 24 to 48 participants.[1][3][6]
Procedure:
-
Screening: Volunteers undergo a thorough medical screening to ensure they meet the inclusion and exclusion criteria.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g., receiving the test formulation in the first period and the reference formulation in the second, or vice versa).
-
Dosing: After an overnight fast, subjects receive a single oral dose of either the test or reference valsartan formulation with a standardized volume of water.[3] Some studies also investigate the effect of food on bioavailability and include a fed state arm.[1][2]
-
Blood Sampling: Blood samples are collected into labeled tubes containing an anticoagulant at predetermined time points before and after drug administration (e.g., pre-dose, and at various intervals up to 48 or 72 hours post-dose).[3][6]
-
Washout Period: A washout period of sufficient duration (e.g., 7 to 14 days) separates the two treatment periods to ensure complete elimination of the drug from the body before the administration of the next formulation.[1][6]
-
Crossover: In the second period, subjects receive the alternate formulation.
-
Sample Processing: Plasma is separated from the blood samples by centrifugation and stored frozen until bioanalysis.
Data Presentation
The following tables summarize the key pharmacokinetic parameters obtained from bioequivalence studies comparing test and reference valsartan formulations. These parameters are crucial for assessing the rate and extent of drug absorption.
Table 1: Pharmacokinetic Parameters of Two 160 mg Valsartan Tablet Formulations [6]
| Pharmacokinetic Parameter | Test Formulation (Valzan®) | Reference Formulation (Diovan®) |
| Cmax (ng/mL) | 3067.7 ± 1281.7 | 3304.3 ± 1196.4 |
| AUC0–48 (ng·h/mL) | 17834.4 ± 7083.8 | 18319.1 ± 7800.7 |
| AUC0–∞ (ng·h/mL) | 18825.7 ± 7553.2 | 19172.2 ± 8307.2 |
| Tmax (h) | 2.5 ± 0.8 | 2.7 ± 0.9 |
| t1/2 (h) | 7.2 ± 1.5 | 7.5 ± 1.8 |
Data are presented as mean ± standard deviation.
Table 2: Bioequivalence Assessment of Two 80 mg Valsartan Capsule Formulations Under Fasting Conditions [1]
| Pharmacokinetic Parameter | Geometric Mean Ratio (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 99.52 | Not Reported |
| AUC0–t | 102.07 | 96.28 – 108.21 |
| AUC0–∞ | 101.92 | 96.28 – 107.88 |
For a test formulation to be considered bioequivalent to a reference formulation, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.[3][6] For highly variable drugs like valsartan, a reference-scaled average bioequivalence (RSABE) approach may be used.[1][2]
Mandatory Visualization
The following diagrams illustrate the experimental workflow of a typical bioequivalence study and the signaling pathway of valsartan's mechanism of action.
Caption: Workflow of a randomized, crossover bioequivalence study.
Caption: Mechanism of action of valsartan on the RAAS pathway.[7][8][9]
References
- 1. dovepress.com [dovepress.com]
- 2. annexpublishers.com [annexpublishers.com]
- 3. scilit.com [scilit.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Bioequivalence study of a valsartan tablet and a capsule formulation after single dosing in healthy volunteers using a replicated crossover design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation and Bioequivalence of Two Valsartan Tablets After a Single Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valsartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 9. drug-receptor relationship for valsartan | PPTX [slideshare.net]
A Comparative Guide to the Extraction of Valsartan from Plasma
For researchers, scientists, and drug development professionals engaged in the bioanalysis of valsartan, the accurate and efficient extraction of the drug from plasma is a critical first step. The choice of extraction method significantly impacts the reliability, sensitivity, and throughput of subsequent analytical procedures, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of the three most common extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), supported by experimental data and detailed protocols.
Performance Comparison of Extraction Methods
The selection of an appropriate extraction method depends on a variety of factors, including the desired level of sample cleanup, recovery, precision, and the complexity of the analytical workflow. The following table summarizes the key performance metrics for each of the discussed methods based on published literature.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery (%) | 82.6% - 92.4%[1] | 81.0% - >90%[2][3] | 86.9%[4] |
| Intra-day Precision (%RSD) | 2.5% - 9.2%[1] | 3.46% - 8.33%[5][6] | < 5%[7][8] |
| Inter-day Precision (%RSD) | 2.9% - 8.0%[1] | 5.85% - 7.05%[5][6] | < 5%[7][8] |
| Intra-day Accuracy (%) | 95.5% - 103.1%[1] | 93.53% - 107.13%[5][6] | 92% - 108%[7][8] |
| Inter-day Accuracy (%) | 94.6% - 103.4%[1] | 95.26% - 104.0%[5][6] | 92% - 108%[7][8] |
| Sample Purity | High | Moderate to High | Low to Moderate |
| Throughput | Moderate | Low to Moderate | High |
| Cost | High | Moderate | Low |
| Automation Potential | High | Moderate | High |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each extraction method.
Detailed Experimental Protocols
Below are representative protocols for each extraction method, synthesized from various validated bioanalytical methods.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the use of an Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge.
-
Cartridge Conditioning: Condition an Oasis HLB (1 cc, 30 mg) SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of water.
-
Sample Loading: To 500 µL of plasma, add an internal standard and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1.0 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute valsartan and the internal standard with 1.0 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol
This protocol utilizes diethyl ether as the extraction solvent.
-
Sample Preparation: To 200 µL of plasma in a centrifuge tube, add an internal standard and vortex briefly.
-
Acidification: Add 20 µL of 1M hydrochloric acid and vortex.
-
Extraction: Add 1.5 mL of diethyl ether, vortex for 1 minute, and then centrifuge at 4000 rpm for 10 minutes.
-
Separation: Carefully transfer the upper organic layer to a new tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protein Precipitation (PPT) Protocol
This protocol employs methanol as the precipitating agent.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add an internal standard and vortex.
-
Precipitation: Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean vial or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant directly into the LC-MS/MS system.
Conclusion
The choice of extraction method for valsartan from plasma is a trade-off between sample cleanliness, recovery, throughput, and cost.
-
Solid-Phase Extraction offers the highest sample purity and good recovery, making it ideal for sensitive bioanalytical methods where matrix effects need to be minimized. However, it is the most expensive and time-consuming of the three methods.
-
Liquid-Liquid Extraction provides a good balance of sample cleanup and recovery at a moderate cost. It is a robust and widely used technique but can be more labor-intensive and difficult to automate than SPE or PPT.
-
Protein Precipitation is the simplest, fastest, and most cost-effective method, making it well-suited for high-throughput screening. However, it provides the least effective sample cleanup, which may lead to matrix effects and potential ion suppression in LC-MS/MS analysis.[7][8]
Ultimately, the optimal method will depend on the specific requirements of the assay and the available laboratory resources. For methods requiring the highest sensitivity and accuracy, SPE is often the preferred choice. For routine analysis and pharmacokinetic studies where high throughput is essential, PPT can be a viable and efficient option, provided that matrix effects are carefully evaluated and controlled. LLE remains a valuable and versatile technique that offers a middle ground between the two.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Rapid determination of valsartan in human plasma by protein precipitation and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Analytical Methods for Valsartan Quantification
For researchers and professionals in drug development, accurate and reliable quantification of active pharmaceutical ingredients (APIs) like valsartan is critical. This guide provides a comparative overview of bioanalytical methods for valsartan, focusing on the linearity and range of assays utilizing the deuterated internal standard, valsartan-d9, alongside alternative methods. The data presented is compiled from various validated studies to assist in selecting the most suitable method for specific research needs.
Linearity and Range: A Comparative Analysis
The performance of an analytical method is fundamentally defined by its linearity and range. Linearity demonstrates the direct proportionality between the analyte concentration and the instrumental response, while the range indicates the interval between the upper and lower concentrations for which the method is shown to be precise, accurate, and linear.
The use of a stable isotope-labeled internal standard, such as valsartan-d9, is a widely accepted approach in mass spectrometry-based bioanalysis to compensate for variability during sample processing and analysis, thereby enhancing accuracy and precision.[1] The following tables summarize the linearity and range of various published methods for valsartan quantification.
Valsartan Assay with d9 Internal Standard (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a deuterated internal standard is a highly sensitive and specific method for quantifying drugs in biological matrices.
| Linearity Range (ng/mL) | LLOQ (ng/mL) | ULOQ (ng/mL) | Correlation Coefficient (r²) |
| 0.50 - 20,000.00 | 0.50 | 20,000.00 | Not explicitly stated, but method validated |
| 25 - 20,000 | 25 | 20,000 | > 0.9971 |
| 5.00 - 10,000.00 | 5.00 | 10,000.00 | ≥ 0.9850 |
| 6.062 - 18,060.792 | 6.062 | 18,060.792 | > 0.99 |
Alternative Methods for Valsartan Assay
While valsartan-d9 with LC-MS/MS is a robust method, other techniques and internal standards are also employed. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) is a common alternative.
| Method | Internal Standard | Linearity Range (µg/mL) | LLOQ (µg/mL) | ULOQ (µg/mL) | Correlation Coefficient (r/r²) |
| HPLC-UV | Losartan | 0.05 - 20 | 1.485 | 20 | Linear in range |
| HPLC-UV | Losartan | 1.0 - 5.0 | Not explicitly stated | 5.0 | 0.9991 (r) |
| LC-MS/MS | Irbesartan | 0.0502 - 6.0186 | 0.0502 | 6.0186 | ≥ 0.995 (r²) |
| LC-MS/MS | Telmisartan | 0.020 - 15.000 | 0.020 | 15.000 | 0.9997 (r²) |
| HPLC-UV | None | 4 - 12 | Not explicitly stated | 12 | Not explicitly stated |
| HPLC-UV | None | 2 - 20 | Not explicitly stated | 20 | 0.999 (r²) |
| HPLC-UV | None | 1 - 10 | 0.98 | 10 | 0.999 (r²) |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the LC-MS/MS method using valsartan-d9 and an alternative HPLC-UV method.
LC-MS/MS Method with Valsartan-d9 Internal Standard
This method is adapted from validated bioanalytical studies for the quantification of valsartan in plasma.[2][3]
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma sample, add 50 µL of the internal standard working solution (valsartan-d9 in methanol).
-
Vortex for 30 seconds.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: Thermo Hypurity C18 (4.6mm x 150 mm, 5.0 µm)[4] or equivalent.
-
Mobile Phase: 0.1% formic acid in water and methanol (25:75, v/v).[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 30°C.[4]
-
Run Time: 3.0 minutes.[4]
3. Mass Spectrometry Conditions
-
Instrument: API-4000 triple quadrupole mass spectrometer[4] or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for valsartan and valsartan-d9 are monitored.
Alternative Method: HPLC-UV with Losartan Internal Standard
This protocol is based on a validated HPLC-UV method for valsartan quantification in human plasma.[2][5]
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C8 SPE cartridge with 2 mL of methanol followed by 1 mL of phosphate buffer (pH 2.0).[4]
-
To 1 mL of plasma, add the internal standard (losartan).
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a methanol-phosphate buffer solution.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Conditions
-
Column: C18 reversed-phase column.[2]
-
Mobile Phase: 45% acetonitrile and 55% phosphate buffer (pH adjusted to 2.7).[2]
-
Detection: UV at 265 nm.[2]
-
Flow Rate: Isocratic elution.
Visualizing the Workflow and Concepts
To better understand the experimental process and the principles of assay validation, the following diagrams are provided.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of an analytical method for the determination of valsartan in human plasma by HPLC/UV with addition standard using losartan as an internal standard. | Colombia Medica [colombiamedica.univalle.edu.co]
- 3. researchgate.net [researchgate.net]
- 4. Validación del método analítico para la determinación de valsartán en plasma humano por HPLC/UV con adición de estándar empleando losartán como estándar interno [scielo.org.co]
- 5. researchgate.net [researchgate.net]
The Gold Standard: Enhanced Specificity and Selectivity in Valsartan Bioanalysis with d9-Valsartan
For researchers, scientists, and drug development professionals, the accurate quantification of valsartan in biological matrices is paramount. This guide provides a comparative analysis of analytical methodologies, highlighting the superior specificity and selectivity achieved when employing deuterated valsartan (d9-valsartan) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.
The use of a stable isotope-labeled internal standard, such as d9-valsartan, is a cornerstone of robust bioanalytical method development. It effectively compensates for variability during sample preparation and analysis, leading to more accurate and precise results. This is particularly crucial in complex matrices like plasma, where endogenous components can interfere with the analysis.
Comparative Analysis of Bioanalytical Methods for Valsartan
The following tables summarize the performance characteristics of different LC-MS/MS methods for the quantification of valsartan in biological samples. The key distinction lies in the choice of internal standard: a structural analog (non-deuterated) versus a stable isotope-labeled (deuterated) compound.
Table 1: Comparison of LC-MS/MS Methods Utilizing d9-Valsartan as an Internal Standard
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | Valsartan-d9[1][2] | Valsartan-d9[3][4][5] | Valsartan-d9[6] |
| Extraction Method | Precipitation[1][2] | Solid-Phase Extraction[3][4][5] | Liquid-Liquid Extraction[6] |
| Linearity Range (ng/mL) | 0.50 – 20000.00[1][2] | 6.062–18060.792[3][4][5] | 25 - 20000[6] |
| Intra-day Precision (%CV) | 1.3 to 2.5[1][2] | < 10[4] | 2.06 (LQC), 1.32 (HQC)[6] |
| Inter-day Precision (%CV) | 2.1 to 3.2[1][2] | < 10[4] | Not Reported |
| Accuracy (%) | Within 15% (except LLOQ within 20%)[2] | Within 8% of nominal values[4] | Not Reported |
| Recovery (%) | 86.9 (Valsartan), 86.7 (Valsartan-d9)[1][2] | 82.6 (Valsartan), 92.4 (Valsartan-d9)[3] | Not Reported |
| Matrix Effect | Not explicitly stated, but use of IS mitigates | No ion-suppression or ion-enhancement observed[3][5] | Free from significant interference[6] |
Table 2: Performance of an LC-MS/MS Method Using a Non-Deuterated Internal Standard
| Parameter | Method 4 |
| Internal Standard | Benazepril[7][8] |
| Extraction Method | Precipitation and Diethyl Ether Extraction[7][8] |
| Linearity Range (ng/mL) | 50.0 – 5000.0[7][8] |
| Intra-day Precision (%CV) | 3.46 to 8.33[7][8] |
| Inter-day Precision (%CV) | 5.85 to 7.05[7][8] |
| Accuracy (%) | 93.53 to 107.13 (intra-day), 95.26 to 104.0 (inter-day)[7][8] |
| Recovery (%) | 81.4 (Valsartan), 113.7 (Benazepril)[7][8] |
| Matrix Effect | Specificity indicated by different retention times[7] |
The Advantage of d9-Valsartan: A Closer Look
The data clearly demonstrates that methods employing d9-valsartan exhibit superior precision (lower %CV values) and often achieve lower limits of quantification. The key reasons for this enhanced performance are:
-
Co-elution and Similar Ionization: d9-Valsartan is chemically identical to valsartan, differing only in isotopic composition. This ensures that both compounds co-elute during chromatography and experience identical ionization efficiency and potential matrix effects in the mass spectrometer. This leads to more effective normalization and higher accuracy.
-
Reduced Variability: A non-deuterated internal standard like benazepril has different physicochemical properties, leading to different retention times and potentially different responses to matrix effects.[7] This can introduce variability in the analytical results.
-
Mitigation of Matrix Effects: The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, which are a common challenge in bioanalysis and can lead to ion suppression or enhancement, affecting the accuracy of quantification.[3][5]
Experimental Protocols: A Glimpse into the Methodologies
To provide a comprehensive understanding, detailed experimental protocols for the key methods are outlined below.
Method 1: Protein Precipitation with d9-Valsartan IS
This method offers a simple and rapid sample preparation approach.[1][2]
-
Sample Preparation: To a plasma sample, an internal standard solution (d9-valsartan) is added, followed by a protein precipitating agent (e.g., acetonitrile or methanol). The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Chromatography: The supernatant is injected into an HPLC system equipped with a C18 column. An isocratic mobile phase is used for separation.[1][2]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode with multiple reaction monitoring (MRM).[1][2]
Method 2: Solid-Phase Extraction with d9-Valsartan IS
Solid-phase extraction (SPE) provides a cleaner extract compared to protein precipitation, potentially reducing matrix effects.[3][4][5]
-
Sample Preparation: The plasma sample, spiked with d9-valsartan, is loaded onto an SPE cartridge. The cartridge is washed to remove interferences, and then the analyte and internal standard are eluted with an appropriate solvent.
-
Chromatography: The eluate is evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system. A C18 column is commonly used for separation.[3][4]
-
Mass Spectrometry: Detection is achieved using a mass spectrometer operating in the positive ion mode with MRM.[3][4][5]
Conclusion
The presented data strongly supports the use of d9-valsartan as the internal standard of choice for the bioanalysis of valsartan. Its ability to mimic the behavior of the analyte throughout the analytical process leads to enhanced specificity, selectivity, and overall data quality. For researchers and drug development professionals requiring the highest level of accuracy and precision in their pharmacokinetic and bioequivalence studies, the adoption of a validated LC-MS/MS method with d9-valsartan is highly recommended. While methods with non-deuterated internal standards can be developed, they often require more extensive validation to ensure the absence of differential matrix effects and may not achieve the same level of performance.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
Navigating Analytical Rigor: A Comparative Guide to Robustness Testing of Valsartan Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the reliability and consistency of analytical methods is paramount. This is particularly critical for widely used pharmaceuticals like valsartan, an angiotensin II receptor blocker (ARB) for treating high blood pressure and heart failure. Robustness testing, a key component of analytical method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters. This guide provides a comparative overview of robustness testing for High-Performance Liquid Chromatography (HPLC) methods for valsartan, supported by experimental data and detailed protocols.
Comparative Analysis of Robustness in Valsartan HPLC Methods
The robustness of an analytical method is determined by assessing the impact of minor changes in experimental conditions on the analytical results. For HPLC analysis of valsartan, these parameters typically include the pH of the mobile phase, the composition of the mobile phase, column temperature, and flow rate. The following tables summarize data from various studies, showcasing the acceptable ranges and the impact of these variations on system suitability parameters such as retention time, peak area, and tailing factor.
| Parameter Varied | Original Condition | Modified Condition | Effect on Retention Time (min) | Effect on Peak Area (% RSD) | Effect on Tailing Factor | Reference |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | Increased | < 2.0 | Within limits | [1] |
| 1.1 mL/min | Decreased | < 2.0 | Within limits | [1] | ||
| Mobile Phase Composition | Acetonitrile:Water (50:50 v/v) | Acetonitrile:Water (48:52 v/v) | Increased | < 2.0 | Within limits | [1] |
| Acetonitrile:Water (52:48 v/v) | Decreased | < 2.0 | Within limits | [1] | ||
| Column Temperature | 25°C | 20°C | Increased | < 2.0 | Within limits | [2] |
| 30°C | Decreased | < 2.0 | Within limits | [2] | ||
| pH of Mobile Phase Buffer | 3.0 | 2.8 | Minor shift | < 2.0 | Within limits | [3] |
| 3.2 | Minor shift | < 2.0 | Within limits | [3] | ||
| Wavelength | 273 nm | 271 nm | No significant change | < 2.0 | No significant change | [1] |
| 275 nm | No significant change | < 2.0 | No significant change | [1] |
Table 1: Comparison of Robustness Testing Parameters and Their Effects on System Suitability.
| Analytical Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Linearity Range (µg/mL) | Reference |
| Method A | C18 (250 x 4.6 mm, 5 µm) | Acetonitrile:Water:Glacial Acetic Acid (500:500:1 v/v/v) | 1.0 | 273 | 4.6 | - | [1] |
| Method B | X terra, RP-18 (100mm x 4.6mm 5µm) | Water:Acetonitrile:Glacial Acetic Acid (550:450:1 v/v) | 2.0 | 248 | 2.530 | 4 - 12 | [4] |
| Method C | Symmetry C18 (250mm × 4.6mm × 5μ) | 0.02 mM NaH2PO4 (pH 2.5):Acetonitrile (58:42 v/v) | 1.0 | - | 9.38 | - | [5] |
| Method D | Phenomenex C18 (75 x 4.6 mm, 2.6 µ) | Water:Acetonitrile (30%:70% v/v) | 1.0 | 247 | 2.71 | 10-50 | [3] |
Table 2: Overview of Different Validated RP-HPLC Methods for Valsartan Analysis.
Experimental Protocols
A comprehensive robustness study for an analytical method for valsartan typically involves a systematic variation of key parameters as outlined by the International Council for Harmonisation (ICH) guidelines[6][7][8]. Below are detailed protocols for robustness testing and forced degradation studies, which are crucial for establishing a stability-indicating method.
Robustness Study Protocol
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of valsartan reference standard in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) to a known concentration (e.g., 100 µg/mL).
-
Prepare sample solutions from valsartan tablets by crushing the tablets, dissolving the powder in the diluent, and filtering to obtain a clear solution of a similar concentration to the standard.
-
-
Chromatographic System:
-
Utilize a validated HPLC system with a suitable column, typically a C18 column.
-
The mobile phase composition, flow rate, and detection wavelength should be set as per the validated method.
-
-
Variation of Method Parameters:
-
Flow Rate: Vary the flow rate by ±0.1 mL/min from the nominal value (e.g., 0.9 mL/min and 1.1 mL/min if the nominal flow rate is 1.0 mL/min).
-
Mobile Phase Composition: Alter the ratio of the organic and aqueous phases of the mobile phase by a small amount, typically ±2% (e.g., if the ratio is 50:50, test 48:52 and 52:48).
-
pH of the Mobile Phase Buffer: Adjust the pH of the aqueous buffer of the mobile phase by ±0.2 pH units.
-
Column Temperature: Change the column oven temperature by ±5°C from the set temperature.
-
Wavelength: Vary the detection wavelength by ±2 nm.
-
-
Analysis and Evaluation:
-
For each variation, inject the standard and sample solutions in triplicate.
-
Record the retention time, peak area, tailing factor, and theoretical plates for the valsartan peak.
-
Calculate the percentage relative standard deviation (%RSD) for the peak areas and compare the system suitability parameters against the established acceptance criteria. The method is considered robust if the results remain within the predefined limits despite the variations.
-
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method, ensuring that the drug's degradation products do not interfere with the quantification of the active pharmaceutical ingredient (API)[5][9].
-
Preparation of Stressed Samples:
-
Acid Hydrolysis: Treat a solution of valsartan with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat a solution of valsartan with 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat a solution of valsartan with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Expose solid valsartan powder to dry heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose a solution of valsartan to UV light (e.g., 254 nm) for a specified duration.
-
-
Analysis of Stressed Samples:
-
Dilute the stressed samples to a suitable concentration and analyze them using the validated HPLC method.
-
Analyze an unstressed sample as a control.
-
-
Evaluation:
-
Examine the chromatograms for the appearance of any degradation peaks.
-
Assess the resolution between the valsartan peak and any degradation product peaks.
-
The peak purity of the valsartan peak should be evaluated using a photodiode array (PDA) detector to ensure it is homogeneous and free from co-eluting impurities.
-
Visualizing the Mechanism and Workflow
To better understand the context of valsartan's therapeutic action and the logical flow of robustness testing, the following diagrams are provided.
References
- 1. Valsartan Prevented Neointimal Hyperplasia and Inhibited SRSF1 Expression and the TLR4–iNOS–ERK–AT1 Receptor Pathway in the Balloon-injured Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of angiotensin-converting enzyme inhibitor versus valsartan on cellular signaling events in heart transplant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 8. database.ich.org [database.ich.org]
- 9. journals.physiology.org [journals.physiology.org]
Safety Operating Guide
Proper Disposal of (Rac)-Valsartan-d9: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (Rac)-Valsartan-d9, a deuterated analogue of the angiotensin II receptor antagonist, Valsartan. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personnel safety and environmental compliance. This compound is classified as a hazardous substance, and its disposal is regulated.
Hazard Identification and Safety Precautions
This compound, like its parent compound Valsartan, presents specific health and environmental hazards. Safety Data Sheets (SDS) indicate that this compound is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects[1][2].
Table 1: Hazard Profile of this compound
| Hazard Statement | GHS Classification |
| Suspected of damaging fertility or the unborn child. | Reproductive Toxicity 1A/2 |
| Harmful to aquatic life with long lasting effects. | Aquatic Chronic 3 |
Source: Safety Data Sheets for Valsartan and Valsartan-d9[1][2]
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Equipment Type | Specification |
| Gloves | Compatible chemical-resistant gloves |
| Eye Protection | Safety glasses with side-shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | NIOSH-approved respirator if handling powders outside of a fume hood |
Source: Safety Data Sheets for Valsartan[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The following protocol outlines the required steps for its safe disposal in a laboratory setting.
Experimental Protocol: Waste Segregation and Collection
-
Initial Assessment: Before beginning any work that will generate this compound waste, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to obtain the necessary waste containers and labels.
-
Waste Segregation: It is crucial to segregate deuterated waste. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Keep chlorinated and non-chlorinated solvent waste separate[2].
-
Solid Waste Disposal:
-
Place contaminated solid waste, such as unused this compound powder, contaminated gloves, weigh boats, and paper towels, into a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be in good condition, with no leaks or cracks, and have a secure lid[4].
-
-
Liquid Waste Disposal:
-
Empty Container Disposal:
Labeling, Storage, and Collection
Proper labeling and storage of hazardous waste are critical for safety and regulatory compliance.
Experimental Protocol: Waste Labeling and Storage
-
Labeling:
-
As soon as waste is added, affix a "Hazardous Waste" label to the container, available from your EHS department[4][6].
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[4].
-
List all constituents of the waste mixture, including solvents, with their approximate percentages.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Requesting Collection:
-
Once the waste container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits, often up to 12 months for SAAs), contact your institution's EHS department to schedule a waste pickup[5][7].
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system[6][7].
-
Diagrams
Caption: Workflow for the proper disposal of this compound waste.
Caption: Logical relationship from compound identification to disposal action.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
